molecular formula C6H9N3 B111719 2-Amino-5-ethylpyrazine CAS No. 13535-07-4

2-Amino-5-ethylpyrazine

Cat. No.: B111719
CAS No.: 13535-07-4
M. Wt: 123.16 g/mol
InChI Key: ITXMRWYSIZIJDG-UHFFFAOYSA-N
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Description

2-Amino-5-ethylpyrazine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXMRWYSIZIJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621951
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-07-4
Record name 5-Ethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-ethylpyrazine. Due to the limited availability of experimentally determined data for this specific compound, this guide combines reported values with predicted data to offer a thorough resource. All quantitative data is summarized in structured tables for clarity, and generalized experimental protocols for synthesis and analysis are provided based on established methods for related pyrazine derivatives.

Core Chemical Properties

This compound, with the CAS number 13535-07-4, is a substituted pyrazine featuring both an amino and an ethyl group attached to the pyrazine ring. These functional groups are expected to influence its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C6H9N3[Guidechem[1]]
Molecular Weight 123.16 g/mol [Guidechem[1]]
Boiling Point 250.221 °C (Predicted)[BOC Sciences[]]
pKa 3.50 ± 0.10 (Predicted)[Guidechem[1]]

Note: Much of the publicly available data for this compound is predicted. Experimental validation is recommended.

Physicochemical Properties

PropertyValueSource
Melting Point Data Not Available
Solubility Soluble in water and organic solvents (qualitative for related compounds)[PubChem[3], PubChem[4]]

Spectral Data

No experimental NMR or IR spectra for this compound were found in the public domain. The data for related compounds such as 2-ethylpyrazine and 2-ethyl-5-methylpyrazine can be found in various chemical databases. For the purpose of this guide, predicted spectral characteristics would be necessary for preliminary identification.

Synthesis and Purification

A specific, detailed synthesis protocol for this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of aminopyrazines. One common approach involves the reaction of an α-dicarbonyl compound with an α-amino amide.

A potential synthesis pathway is illustrated below:

G Plausible Synthesis of this compound reagent1 Ethylglyoxal intermediate Dihydropyrazine Intermediate reagent1->intermediate + reagent2 Aminoacetamidine reagent2->intermediate oxidation Oxidation intermediate->oxidation Cyclization/ Condensation product This compound oxidation->product

Caption: Plausible synthesis of this compound.

General Experimental Protocol for Synthesis:
  • Reaction Setup: To a solution of an appropriate α-dicarbonyl precursor (e.g., ethylglyoxal) in a suitable solvent (e.g., ethanol), add an α-amino amide or amidine (e.g., aminoacetamidine).

  • Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the initial condensation and cyclization to form a dihydropyrazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the cyclization, an oxidizing agent (e.g., manganese dioxide or air) is introduced to the reaction mixture to aromatize the dihydropyrazine ring to the pyrazine.

  • Workup: The reaction mixture is filtered to remove any solid reagents or byproducts. The filtrate is then concentrated under reduced pressure.

  • Extraction: The crude product is dissolved in a suitable solvent and washed with water or brine to remove any water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed.

General Protocol for Purification:

Purification of the crude this compound can be achieved through standard laboratory techniques.

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be used for purification.

Analytical Methods

The analysis of this compound would typically involve chromatographic and spectroscopic techniques to confirm its identity and purity.

G General Analytical Workflow for this compound sample This compound Sample dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) sample->dissolution hplc HPLC Analysis dissolution->hplc gcms GC-MS Analysis dissolution->gcms nmr NMR Spectroscopy dissolution->nmr ftir FTIR Spectroscopy dissolution->ftir data Purity & Structural Confirmation hplc->data gcms->data nmr->data ftir->data

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 2-Amino-5-ethylpyrazine, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections present two robust synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structural motif is found in various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in areas requiring this specific chemical scaffold. This guide outlines two principal synthetic strategies: the Curtius rearrangement of 5-ethyl-2-pyrazinecarboxylic acid and the amination of a 2-halo-5-ethylpyrazine precursor.

Pathway 1: Synthesis via Curtius Rearrangement

This pathway commences with the oxidation of a suitable ethylpyrazine derivative to form 5-ethyl-2-pyrazinecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

Step 1.1: Synthesis of 5-Ethyl-2-pyrazinecarboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved through the oxidation of 2-ethyl-5-methylpyrazine.

Experimental Protocol:

  • Reaction Setup: A solution of 2-ethyl-5-methylpyrazine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system is prepared in a reaction vessel equipped with a stirrer and temperature control.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature between 20-30°C. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove manganese dioxide (MnO₂). The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-ethyl-2-pyrazinecarboxylic acid.

ParameterValue
Starting Material2-Ethyl-5-methylpyrazine
Key ReagentPotassium Permanganate (KMnO₄)
SolventWater
Reaction Temp.20-30°C
Typical Yield70-85%
Product Purity>95% (by HPLC)
Spectroscopic Data1H NMR, 13C NMR, IR, MS (Expected)
Step 1.2: Curtius Rearrangement to this compound

This step involves the conversion of the carboxylic acid to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by hydrolysis or reaction with a carbamate-forming agent and subsequent deprotection to yield the final amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for this transformation.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-ethyl-2-pyrazinecarboxylic acid (1.0 eq) in an inert solvent like toluene or tert-butanol, triethylamine (TEA) (1.2 eq) is added, followed by diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Rearrangement and Trapping: The reaction mixture is heated to reflux (typically 80-110°C) for several hours. The acyl azide forms in situ and rearranges to the isocyanate. If conducted in tert-butanol, the isocyanate is trapped as the Boc-protected amine. If toluene is the solvent, a nucleophile like tert-butanol can be added to trap the isocyanate.

  • Deprotection (if necessary): If a Boc-protected intermediate is formed, it is isolated and then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to remove the Boc group.

  • Work-up and Isolation: After the reaction (and deprotection), the mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

ParameterValue
Starting Material5-Ethyl-2-pyrazinecarboxylic acid
Key ReagentsDiphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol
SolventToluene or tert-Butanol
Reaction Temp.80-110°C
Typical Yield60-75% (over two steps from the carboxylic acid)
Product Purity>98% (by HPLC after purification)
Spectroscopic Data1H NMR, 13C NMR, IR, MS of the final product

Synthesis Pathway Diagram (Curtius Rearrangement):

G cluster_0 Pathway 1: Curtius Rearrangement A 2-Ethyl-5-methylpyrazine B 5-Ethyl-2-pyrazinecarboxylic acid A->B KMnO4, H2O C This compound B->C 1. DPPA, TEA, t-BuOH 2. Acid

Caption: Synthesis of this compound via oxidation and Curtius rearrangement.

Pathway 2: Synthesis via Amination of a Halopyrazine

This alternative route involves the preparation of a halogenated ethylpyrazine intermediate, followed by nucleophilic aromatic substitution with an amino group source.

Step 2.1: Synthesis of 2-Chloro-5-ethylpyrazine

The synthesis of the chloro-substituted precursor can be achieved from an appropriate starting material, such as 2-hydroxy-5-ethylpyrazine or by direct chlorination of ethylpyrazine under specific conditions. A common method involves the Sandmeyer-type reaction on an amino precursor.

Experimental Protocol:

  • Starting Material Preparation: this compound (if available) can be used as a starting material.

  • Diazotization: The aminopyrazine is dissolved in a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The reaction is allowed to warm to room temperature and then heated to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-chloro-5-ethylpyrazine.

ParameterValue
Starting MaterialThis compound
Key ReagentsNaNO₂, HCl, CuCl
SolventWater, HCl
Reaction Temp.0°C to reflux
Typical Yield50-70%
Product Purity>97% (by GC)
Spectroscopic Data1H NMR, 13C NMR, MS (Expected)
Step 2.2: Amination of 2-Chloro-5-ethylpyrazine

The final step is the displacement of the chloro group with an amino group using ammonia or a protected ammonia equivalent.

Experimental Protocol:

  • Reaction Setup: 2-Chloro-5-ethylpyrazine (1.0 eq) is placed in a high-pressure reaction vessel (autoclave) with a solution of aqueous or alcoholic ammonia.

  • Amination: The vessel is sealed and heated to a high temperature (typically 150-200°C) for several hours. The progress of the reaction is monitored by analyzing aliquots.

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated to remove excess ammonia and solvent. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting crude this compound is purified by column chromatography or recrystallization.

ParameterValue
Starting Material2-Chloro-5-ethylpyrazine
Key ReagentAmmonia (aqueous or alcoholic)
SolventWater or Alcohol
Reaction Temp.150-200°C
Typical Yield60-80%
Product Purity>98% (by HPLC after purification)
Spectroscopic Data1H NMR, 13C NMR, IR, MS

Synthesis Pathway Diagram (Amination):

G cluster_1 Pathway 2: Amination D This compound (Starting Material) E 2-Chloro-5-ethylpyrazine D->E 1. NaNO2, HCl 2. CuCl F This compound (Product) E->F NH3, Heat

Caption: Synthesis of this compound via halogenation and amination.

Conclusion

This guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and that all reagents are handled according to their respective safety data sheets.

An In-depth Technical Guide to 2-Amino-5-ethylpyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13535-07-4 Chemical Formula: C₆H₉N₃ IUPAC Name: 5-ethylpyrazin-2-amine

This technical guide provides a comprehensive overview of 2-Amino-5-ethylpyrazine, a key heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, and explores its applications as a building block in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound possesses a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It is substituted with an amino group at the C2 position and an ethyl group at the C5 position. This substitution pattern imparts specific electronic and steric properties that are advantageous for molecular scaffolding in drug design.

Structure:

Figure 1: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 123.16 g/mol [1][2]
Molecular Formula C₆H₉N₃[1][2]
Boiling Point 250.221°C at 760 mmHg[3]
Density 1.11 g/cm³[3]
pKa 3.50 ± 0.10 (Predicted)[1]
LogP 1.197 (est.)[4]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common and effective method for the preparation of aminopyrazines is through the nucleophilic aromatic substitution of a corresponding chloropyrazine with ammonia.[5] Another established route for synthesizing aminopyrazines involves the Curtius rearrangement of a pyrazine carboxylic acid derivative.[3]

Below is a representative experimental protocol for the synthesis of an aminopyrazine from a chloropyrazine precursor, which can be adapted for this compound.

Representative Experimental Protocol: Amination of a Chloropyrazine

Objective: To synthesize an aminopyrazine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-ethylpyrazine (precursor)

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave or sealed reaction vessel

  • Benzene (for recrystallization)

Procedure:

  • A mixture of 2-chloro-5-ethylpyrazine, a molar excess of anhydrous ammonia, and anhydrous ethanol as a solvent is prepared in a high-pressure autoclave.

  • The vessel is sealed and heated to a temperature in the range of 150-200°C for several hours with agitation.[5]

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude residue is dissolved in hot benzene and filtered to remove any insoluble byproducts.

  • The filtrate is cooled to induce crystallization of the this compound product.

  • The crystals are collected by filtration, washed with cold benzene, and dried under vacuum.

G start Start: 2-Chloro-5-ethylpyrazine & Anhydrous Ammonia reaction Reaction in Autoclave (Ethanol, 150-200°C) start->reaction Nucleophilic Aromatic Substitution workup Work-up: Remove solvent & excess ammonia reaction->workup purification Purification: Recrystallization from Benzene workup->purification product Product: this compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the amino group protons, and the protons of the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The amino protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region (130-160 ppm), with those bonded to nitrogen atoms appearing at a lower field. The carbons of the ethyl group will be found in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of a related compound, 2-ethyl-5-methylpyrazine, shows a prominent molecular ion peak, and fragmentation is observed through the loss of alkyl radicals.[8][9] A similar fragmentation pattern would be expected for this compound.

IonPredicted m/zDescription
[M]⁺123Molecular Ion
[M-CH₃]⁺108Loss of a methyl radical from the ethyl group
[M-C₂H₅]⁺94Loss of an ethyl radical

Table 2: Predicted mass spectrometry fragmentation data for this compound.

Applications in Drug Discovery and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[10] Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. The ethyl group can influence the lipophilicity and binding interactions of the final compound.

While specific studies detailing the pharmacological profile of this compound are limited, its structural similarity to other biologically active aminopyrazines suggests its potential as a starting point for the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

G cluster_0 Lead Discovery cluster_1 Preclinical Development cluster_2 Clinical Development AEP This compound (Building Block) Library Combinatorial Library Synthesis AEP->Library Functionalization Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification ADMET ADMET Profiling Lead_Opt->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials IND Filing Drug New Drug Candidate Clinical_Trials->Drug

Figure 3: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a heterocyclic compound with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its amino group, makes it an attractive scaffold for the development of novel therapeutic agents. Further investigation into the pharmacological properties of derivatives of this compound is warranted to fully explore its potential in addressing unmet medical needs.

References

The Elusive Amino-Pyrazine: A Technical Guide to the Natural Occurrence of 2-Amino-5-ethylpyrazine and Related Compounds in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of 2-Amino-5-ethylpyrazine in food products. Despite extensive investigation, specific quantitative data for this compound in various food matrices remains largely undocumented in publicly available scientific literature. Consequently, this guide provides a comprehensive overview based on the broader class of aminopyrazines and other structurally related pyrazines found in food. The principles of their formation, analytical methodologies, and expected concentration ranges are detailed herein to provide a foundational understanding for researchers in this field.

Quantitative Data on Pyrazines in Food Products

While specific data for this compound is not available, the following tables summarize the concentrations of other relevant pyrazines found in common food products. This data, gathered from various scientific studies, offers a comparative framework for the potential concentration ranges in which this compound might occur. Pyrazine concentrations are highly dependent on factors such as the specific food matrix, processing conditions (e.g., temperature and duration of heating), and the availability of precursors.

Table 1: Quantitative Data of Various Pyrazines in Roasted and Baked Goods

Food ProductPyrazine CompoundConcentration RangeReference
Bread Crust2,3-Diethyl-5-methylpyrazine1.1 - 3.1 µg/kg[1]
Bread Crust2-Ethyl-3,5-dimethylpyrazineBelow 1 - 16 µg/kg[1]
Bread Crust2-Ethyl-3,6-dimethylpyrazineBelow 1 - 16 µg/kg[1]
Roasted Peanuts2-Ethyl-3,6-dimethylpyrazine196 µg/kg[2]
Roasted Peanuts2-Ethyl-3,5-dimethylpyrazine23 µg/kg[2]
Roasted Peanuts2,3-Diethyl-5-methylpyrazine13 µg/kg[2]
Peanut Butter2,5-Dimethylpyrazine55-79% of total pyrazines[3]
Peanut Butter2-Ethyl-6-methylpyrazineMajor pyrazine[3]

Table 2: Quantitative Data of Various Pyrazines in Beverages and Fermented Products

Food ProductPyrazine CompoundConcentration RangeReference
Roasted CoffeeTotal Alkylpyrazines82.1 - 211.6 mg/kg[4]
Roasted Coffee2-MethylpyrazineMost abundant[4]
Roasted Coffee2,5-DimethylpyrazineSecond most abundant[4]
Roasted Coffee2,6-DimethylpyrazineThird most abundant[4]
Soy Sauce Aroma Type Baijiu2,3,5,6-Tetramethylpyrazine475 - 1862 µg/L[5]
Soy Sauce Aroma Type Baijiu2,6-Dimethylpyrazine460 - 1590 µg/L[5]
Soy Sauce Aroma Type Baijiu2,3,5-Trimethylpyrazine317 - 1755 µg/L[5]

Formation Pathways of Aminopyrazines

The primary route for the formation of pyrazines, including aminopyrazines, in food is the Maillard reaction.[6][7] This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The formation of aminopyrazines specifically involves the participation of amino acids with an additional amino group, such as asparagine or glutamine, or through the interaction of ammonia with dicarbonyl intermediates.

Microbial activity is another significant pathway for pyrazine formation, particularly in fermented foods.[8] Various bacteria, including species of Bacillus and Corynebacterium, are known to produce a range of alkyl- and aminopyrazines as metabolic byproducts.[8]

Below is a hypothetical signaling pathway for the formation of an aminopyrazine via the Maillard reaction.

Maillard_Aminopyrazine_Formation reducing_sugar Reducing Sugar (e.g., Glucose) schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid (e.g., Asparagine) amino_acid->schiff_base strecker_aldehyde Strecker Aldehyde amino_acid->strecker_aldehyde amadori_product Amadori Product schiff_base->amadori_product Amadori Rearrangement dicarbonyl α-Dicarbonyl Intermediates amadori_product->dicarbonyl Enolization/ Dehydration dicarbonyl->strecker_aldehyde Strecker Degradation aminoketone α-Aminoketone dicarbonyl->aminoketone dihydropyrazine Dihydropyrazine Intermediate aminoketone->dihydropyrazine Condensation (x2) aminopyrazine Aminopyrazine dihydropyrazine->aminopyrazine Oxidation ammonia Ammonia ammonia->aminoketone

Hypothetical Maillard reaction pathway for aminopyrazine formation.

Experimental Protocols

The analysis of volatile and semi-volatile compounds like pyrazines in complex food matrices requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for the identification and quantification of these compounds.[9]

General Protocol for the Analysis of Aminopyrazines in a Solid Food Matrix:

  • Sample Preparation and Homogenization:

    • A representative sample of the food product is cryogenically ground to a fine powder to ensure homogeneity and prevent the loss of volatile compounds.

    • An internal standard (e.g., a deuterated pyrazine analog) is added to the homogenized sample for accurate quantification.

  • Extraction:

    • Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a coated fiber is exposed to the headspace of the heated sample to adsorb volatile and semi-volatile compounds. The fiber is then directly desorbed in the GC inlet.[10]

    • Solvent Extraction: The sample is extracted with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). The extraction efficiency can be enhanced by using techniques like Soxhlet extraction or accelerated solvent extraction.

    • Simultaneous Distillation-Extraction (SDE): This method is suitable for isolating volatile compounds from aqueous samples. The sample is simultaneously distilled and extracted with an organic solvent.

  • Purification and Concentration:

    • The solvent extract is often subjected to a clean-up step to remove non-volatile matrix components. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.[11]

    • The purified extract is then carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatography: The concentrated extract is injected into a GC system equipped with a capillary column (e.g., DB-5ms or DB-WAX) to separate the individual pyrazine compounds based on their volatility and polarity. A suitable temperature program is used to achieve optimal separation.

    • Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).

    • Quantification: The concentration of the target aminopyrazine is determined by comparing its peak area to that of the internal standard.

Below is a diagram illustrating a general experimental workflow for the analysis of aminopyrazines in food.

Experimental_Workflow start Food Sample homogenization Homogenization (Cryogenic Grinding) start->homogenization extraction Extraction (e.g., SPME, Solvent Extraction) homogenization->extraction cleanup Clean-up/Purification (e.g., SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis concentration->gcms identification Identification (Mass Spectra Library) gcms->identification quantification Quantification (Internal Standard) gcms->quantification end Results identification->end quantification->end

References

Spectroscopic Analysis of 2-Amino-5-ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-ethylpyrazine. Due to the limited availability of public experimental data for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, namely 2-ethylpyrazine and 2-ethyl-5-methylpyrazine, for which experimental data is available and presented herein for comparative purposes. This guide also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and includes a visual workflow for the structural elucidation of organic compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of such molecules. This guide serves as a reference for researchers, providing expected spectroscopic data and the methodologies to obtain them.

Predicted and Reference Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • Amino Protons (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm. The chemical shift can be highly variable depending on concentration and solvent.

  • Aromatic Protons (pyrazine ring): Two singlets corresponding to the two non-equivalent protons on the pyrazine ring, expected in the aromatic region (δ 7.5-8.5 ppm).

  • Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.5-2.8 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, coupled to the methylene protons.

2.1.2. Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:

  • Pyrazine Ring Carbons: Four signals in the range of δ 120-160 ppm. The carbon atom attached to the amino group (C2) would be the most deshielded.

  • Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (-CH₂) around δ 20-30 ppm and a signal for the methyl carbon (-CH₃) around δ 10-15 ppm.

2.1.3. Reference NMR Data

For comparative purposes, the experimental NMR data for 2-ethylpyrazine is provided below.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]

Chemical Shift (δ ppm)MultiplicityAssignment
~8.4-8.5MultipletPyrazine-H
~2.8Quartet-CH₂- (Ethyl)
~1.3Triplet-CH₃ (Ethyl)
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]

Chemical Shift (δ ppm)Assignment
~158.9Pyrazine-C
~144.2Pyrazine-C
~144.0Pyrazine-C
~142.2Pyrazine-C
~28.7-CH₂- (Ethyl)
~13.4-CH₃ (Ethyl)
Solvent: CDCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Predicted IR Data for this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • C-H Stretching: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • N-H Bending: A band around 1600-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

  • C-H Bending: Aliphatic C-H bending vibrations around 1375-1450 cm⁻¹.

2.2.2. Reference IR Data

FTIR spectra for 2-ethylpyrazine and 2-ethyl-5-methylpyrazine are available in public databases and show characteristic absorptions for the pyrazine ring and the alkyl substituents.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Predicted MS Data for this compound

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₆H₉N₃, which corresponds to a molecular weight of 123.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 123.

  • Major Fragments: Fragmentation would likely involve the loss of a methyl radical (-CH₃) to give a fragment at m/z = 108, or the loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z = 94. Loss of HCN from the ring is also a possible fragmentation pathway.

2.3.2. Reference MS Data

The experimental mass spectrometry data for related compounds are presented below for comparison.

Table 3: Mass Spectrometry Data for 2-Ethylpyrazine [1]

m/zRelative IntensityAssignment
108High[M]⁺
107High[M-H]⁺
80Moderate[M-C₂H₄]⁺
53Moderate[C₃H₃N]⁺

Table 4: Mass Spectrometry Data for 2-Ethyl-5-methylpyrazine [3][5]

m/zRelative IntensityAssignment
122High[M]⁺
121High[M-H]⁺
107Moderate[M-CH₃]⁺
94Moderate[M-C₂H₄]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-5 seconds is typically used.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and convenient method for solid samples.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For a general analysis, a mass spectrometer with Electron Ionization (EI) is common, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[8][9]

  • Data Acquisition (GC-MS with EI):

    • Inject a small volume of the sample solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups (-NH₂, C=N, C-H) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Elucidate C-H Framework & Connectivity Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure Proposed Structure Data_Integration->Structure Combine all data to confirm the structure

References

Toxicological Profile of 2-Amino-5-ethylpyrazine: A Read-Across Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological studies on 2-Amino-5-ethylpyrazine are not publicly available. This technical guide utilizes a read-across approach, leveraging data from the structurally analogous compound, 2-ethyl-5-methylpyrazine, to infer the potential toxicological profile of this compound. This approach is based on structural similarity and predicted metabolic pathways.

Introduction

This compound is a heterocyclic aromatic amine whose toxicological profile has not been extensively studied. In the absence of direct data, a read-across methodology is employed to provide a preliminary safety assessment. This approach uses toxicological data from a source chemical, in this case, 2-ethyl-5-methylpyrazine, to predict the toxicity of the target chemical, this compound. The validity of this approach is predicated on the structural and metabolic similarities between the two compounds. Both molecules share an identical pyrazine ring and an ethyl group at the 5-position. The primary structural difference is the substituent at the 2-position: an amino group in the target compound versus a methyl group in the source compound.

Justification for Read-Across

The use of 2-ethyl-5-methylpyrazine as a surrogate for this compound is justified by their significant structural similarity. The metabolic fate of pyrazine derivatives is a key determinant of their toxicity. Alkylpyrazines, such as 2-ethyl-5-methylpyrazine, are primarily metabolized through the oxidation of their alkyl side chains to form corresponding carboxylic acids, which are then excreted. Aromatic amines, on the other hand, can undergo N-oxidation and ring hydroxylation. While the amino group of this compound will be metabolized differently than the methyl group of the analogue, the overall toxicokinetic profile is expected to share similarities due to the common pyrazine core and ethyl group. It is anticipated that both compounds will be readily absorbed and metabolized. The primary metabolic pathways for both compounds are expected to lead to more polar and readily excretable metabolites.

Predicted Metabolic Pathway for Pyrazine Derivatives

The following diagram illustrates a generalized metabolic pathway for alkyl- and aminopyrazines, highlighting the expected biotransformation of the ethyl and amino/methyl substituents.

Metabolic Pathway cluster_target Target: this compound cluster_source Source: 2-Ethyl-5-methylpyrazine A This compound B Phase I Metabolism (e.g., N-oxidation, Ring Hydroxylation, Ethyl Side-Chain Oxidation) A->B C Metabolites (e.g., N-hydroxy, hydroxylated derivatives, carboxylic acid) B->C D Phase II Metabolism (Conjugation, e.g., Glucuronidation, Sulfation) C->D X 2-Ethyl-5-methylpyrazine Y Phase I Metabolism (e.g., Methyl & Ethyl Side-Chain Oxidation, Ring Hydroxylation) X->Y Z Metabolites (e.g., Carboxylic acids, hydroxylated derivatives) Y->Z Z->D E Excretion (Urine) D->E

Predicted metabolic pathways for the target and source compounds.

Toxicological Data for 2-Ethyl-5-methylpyrazine (Read-Across)

The following sections summarize the available toxicological data for 2-ethyl-5-methylpyrazine. This information is presented to provide an estimation of the potential toxicity of this compound.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity.

Study TypeSpeciesRoute of AdministrationLD50Reference
Acute Oral ToxicityRatOral900 mg/kg bw[1]
Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Specific repeated-dose toxicity studies for 2-ethyl-5-methylpyrazine were not identified in the conducted search. However, for the structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine, a 90-day feeding study in rats established a NOAEL of 12.5 mg/kg/day for both sexes, and another study reported NOAELs of 17 and 18 mg/kg/day for male and female rats, respectively.[2][3]

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A variety of in vitro and in vivo tests are used to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

No direct genotoxicity data for 2-ethyl-5-methylpyrazine was found. However, studies on other pyrazine derivatives have shown mixed results. Some pyrazines were reported to be clastogenic in mammalian cells in vitro but were not mutagenic in bacterial assays (Ames test).[2][3] The relevance of the in vitro clastogenic findings is often considered unclear without in vivo confirmation.

Experimental Protocols

Detailed methodologies for key toxicological assays are described below, based on OECD guidelines.

90-Day Oral Toxicity Study (based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

OECD_408_Workflow start Animal Acclimatization (Rodents, e.g., Rats) groups Group Allocation (min. 3 dose groups + 1 control group) start->groups dosing Daily Dosing (90 days) (Oral gavage, diet, or drinking water) groups->dosing obs Daily Clinical Observations (Mortality, morbidity, behavior) dosing->obs measure Weekly Measurements (Body weight, food/water consumption) dosing->measure analysis Periodic Hematology & Clinical Biochemistry dosing->analysis end Terminal Procedures (Day 91) (Necropsy, organ weights, histopathology) dosing->end noael Determination of NOAEL end->noael

Workflow for a 90-day oral toxicity study (OECD 408).

Methodology:

  • Test System: Typically, young adult rats are used.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

  • Administration: The test substance is administered orally, daily for 90 days.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of tissues is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

OECD_471_Workflow start Prepare Bacterial Strains (e.g., Salmonella typhimurium, E. coli) exposure Expose Bacteria to Test Substance (with and without S9 metabolic activation) start->exposure plate Plate on Minimal Agar Medium exposure->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count result Compare with Controls to Determine Mutagenicity count->result

Workflow for the Ames Test (OECD 471).

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

OECD_473_Workflow start Culture Mammalian Cells (e.g., CHO, human lymphocytes) treat Treat Cells with Test Substance (with and without S9 metabolic activation) start->treat harvest Harvest Cells at Metaphase treat->harvest prepare Prepare and Stain Chromosome Spreads harvest->prepare analyze Microscopic Analysis for Chromosomal Aberrations prepare->analyze result Evaluate for Clastogenic Potential analyze->result

Workflow for the In Vitro Chromosomal Aberration Test (OECD 473).

Methodology:

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix).

  • Procedure: Cell cultures are treated with the test substance at various concentrations. The cells are then treated with a metaphase-arresting agent, harvested, and stained.

  • Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Conclusion

In the absence of direct toxicological data for this compound, this guide provides a preliminary assessment based on a read-across approach using data from the structurally similar compound, 2-ethyl-5-methylpyrazine, and other related pyrazine derivatives. Based on this analogue, this compound is predicted to have moderate acute oral toxicity. The potential for repeated-dose toxicity and genotoxicity requires further investigation, as data on related compounds are mixed. The provided experimental protocols, based on international guidelines, outline the standard methods for generating robust toxicological data to fill these knowledge gaps. It is imperative that direct testing be conducted on this compound to confirm these predictions and to provide a definitive toxicological profile for this compound.

References

An In-depth Technical Guide to the Thermal Degradation of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation of 2-Amino-5-ethylpyrazine. Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from analogous substituted pyrazines, aminopyridines, and general principles of thermal decomposition of heterocyclic amines. It covers postulated thermal stability, potential degradation pathways, and the analytical techniques employed for such investigations. This document is intended to serve as a foundational resource for researchers and professionals working with this compound in applications where it may be subjected to thermal stress, such as in pharmaceutical manufacturing, flavor chemistry, and materials science.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds. Pyrazines are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and characteristic aromas. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the thermal degradation profile of this compound is essential for ensuring product quality, safety, and efficacy in its various applications.

This guide will explore the expected thermal behavior of this compound, drawing parallels from related compounds. It will detail the experimental protocols for key analytical techniques used to assess thermal stability and degradation products, present hypothetical quantitative data in tabular format for clarity, and provide visualizations of potential degradation pathways and experimental workflows using the DOT language for Graphviz.

Thermal Stability and Decomposition Profile

Expected Thermal Behavior

Based on studies of various substituted pyrazines, it is anticipated that this compound would exhibit moderate to good thermal stability. The decomposition is likely to be a multi-stage process. The initial weight loss in a TGA thermogram could be attributed to the loss of volatile impurities or moisture. The main decomposition phase would involve the fragmentation of the substituent groups (amino and ethyl) and the eventual breakdown of the pyrazine ring at higher temperatures.

A study on pyrazine ester derivatives showed decomposition occurring in the range of 150-300°C[1]. Given the presence of the relatively stable pyrazine ring, the onset of significant decomposition for this compound is likely to be above 150°C. The DSC curve would be expected to show endothermic or exothermic peaks corresponding to melting and decomposition events.

Postulated Quantitative Thermal Degradation Data

The following table summarizes the anticipated quantitative data for the thermal degradation of this compound, based on typical values for similar heterocyclic compounds.

ParameterPostulated ValueAnalytical Technique
Onset Decomposition Temperature (Tonset)180 - 220 °CTGA
Temperature at Max Decomposition Rate (Tmax)230 - 270 °CDTG (Derivative Thermogravimetry)
Final Decomposition Temperature> 400 °CTGA
Mass Loss (Main Decomposition Step)40 - 60 %TGA
Melting Point80 - 100 °CDSC
Enthalpy of Decomposition-150 to -250 J/g (Exothermic)DSC

Potential Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a series of complex reactions involving the cleavage of the C-N and C-C bonds of the substituents, followed by the fragmentation of the pyrazine ring.

Initial Degradation Steps

The initial steps of thermal degradation are likely to involve the substituents on the pyrazine ring:

  • Deamination: The C-NH2 bond may cleave, leading to the formation of 2-ethylpyrazine and ammonia.

  • Ethyl Group Fragmentation: The ethyl group can undergo fragmentation, potentially leading to the formation of vinylpyrazine or the loss of an ethylene molecule.

Ring Opening and Fragmentation

At higher temperatures, the pyrazine ring itself will undergo cleavage. This can result in the formation of smaller nitrogen-containing heterocycles, nitriles, and various hydrocarbon fragments.

The following diagram illustrates a postulated initial degradation pathway for this compound.

G A This compound B Heat (Δ) C Deamination B->C D Ethyl Group Fragmentation B->D E 2-Ethylpyrazine + NH3 C->E F 2-Amino-5-vinylpyrazine + H2 D->F G Ring Opening & Further Fragmentation E->G F->G H Smaller Volatile Products (Nitriles, Hydrocarbons, etc.) G->H

Postulated Initial Thermal Degradation Pathways.

Experimental Protocols

To investigate the thermal degradation of this compound, a combination of thermoanalytical and chromatographic techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

  • Instrument Setup: Place the sample crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy changes associated with thermal transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 300°C).

  • Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and calculate the corresponding temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, and 700°C to study degradation at different stages) in an inert atmosphere (helium) within the pyrolyzer, which is directly coupled to the GC injector.

  • Gas Chromatography (GC): The volatile degradation products are swept into the GC column by the carrier gas (helium).

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

  • Mass Spectrometry (MS): The separated compounds eluting from the GC column are introduced into the mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

The following diagram illustrates the experimental workflow for the analysis of thermal degradation products.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis A This compound Sample B TGA/DSC A->B D Pyrolysis A->D C Thermal Stability & Decomposition Profile B->C E Gas Chromatography (GC) D->E F Mass Spectrometry (MS) E->F G Identification of Degradation Products F->G

Workflow for Thermal Degradation Analysis.

Conclusion

This technical guide has provided a detailed, albeit inferential, overview of the thermal degradation of this compound. While direct experimental data remains to be published, the information compiled from analogous compounds and established analytical principles offers a solid foundation for researchers and professionals. The proposed thermal stability, degradation pathways, and detailed experimental protocols serve as a valuable starting point for any investigation into the thermal properties of this compound. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal degradation of this compound. Such studies will be crucial for optimizing its use in various industrial applications and ensuring its stability and safety.

References

Olfactory Threshold of 2-Amino-5-ethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a focus on the methodologies used for their determination and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in sensory science, flavor chemistry, and pharmacology.

Data Presentation: Olfactory Thresholds of Pyrazine Derivatives

The following table presents the olfactory detection thresholds for a range of pyrazine derivatives in water, providing a comparative context for understanding the sensory potency of this class of compounds.

CompoundOdor Detection Threshold (ppb in water)
2-Methylpyrazine60,000
2-Ethylpyrazine6,000
2,3-Dimethylpyrazine2,500
2,5-Dimethylpyrazine800
2,6-Dimethylpyrazine200
2,3,5-Trimethylpyrazine400
2,3,5,6-Tetramethylpyrazine1,000
2-Ethyl-5-methylpyrazine100[1]
2-Ethyl-3-methylpyrazine0.4
2-Ethyl-3,5-dimethylpyrazine1
2-Ethyl-3,6-dimethylpyrazine0.4
2-isoButyl-3-methylpyrazine35
2-Methoxypyrazine400
2-Methoxy-3-methylpyrazine3
2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine0.00001[1][2]
5-isopentyl-2,3-dimethyl-pyrazine6,000

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a fundamental aspect of sensory analysis. The following sections detail the methodologies for key experiments commonly cited in the literature for pyrazine analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify aroma-active compounds in a sample.[3][4][5][6][7] It uniquely combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5]

Experimental Workflow:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) and headspace solid-phase microextraction (HS-SPME).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The compounds are then separated based on their boiling points and their interactions with the stationary phase of the chromatographic column.

  • Effluent Splitting: Upon exiting the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port. The panelist records the time, duration, and a description of any odors detected.

  • Data Analysis: The data from the mass spectrometer and the olfactometry port are combined to create an aromagram. This aromagram links specific chemical compounds to their corresponding odors, allowing for the identification of odor-active substances.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Data Analysis Sample Sample Matrix Extraction Extraction (SDE/HS-SPME) Sample->Extraction GC Gas Chromatography Separation Extraction->GC Split Effluent Splitter GC->Split MS Mass Spectrometer (MS) (Identification) Split->MS O_Port Olfactometry Port Split->O_Port Aromagram Aromagram Generation MS->Aromagram Panelist Sensory Panelist (Odor Detection) O_Port->Panelist Panelist->Aromagram Three_AFC_Workflow cluster_setup Test Setup cluster_evaluation Panelist Evaluation cluster_progression Test Progression & Outcome Prep Prepare Ascending Concentration Series Pres Present Three Samples (2 Blanks, 1 Odorant) Prep->Pres Eval Panelist Identifies the 'Odd' Sample Pres->Eval Correct Correct Identification? Eval->Correct Increase Increase Concentration Correct->Increase No Threshold Threshold Determined Correct->Threshold Yes Increase->Pres Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Ions Na+, Ca2+ Influx CNG_Channel->Ions Depolarization Depolarization Ions->Depolarization Signal Signal to Brain Depolarization->Signal

References

2-Amino-5-ethylpyrazine as a Maillard reaction product

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-5-ethylpyrazine as a Maillard Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrazine formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. This technical guide provides a comprehensive overview of the formation, analysis, and potential biological significance of this compound. It includes detailed experimental protocols for its extraction and quantification, a summary of its occurrence, and a discussion of the broader biological activities associated with pyrazine compounds. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and drug development.

Introduction to this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food and flavor industries.[1] They are key components of the aroma of roasted, cooked, and fermented foods.[1] this compound (CAS No. 13535-07-4) is a derivative of pyrazine with an amino group at position 2 and an ethyl group at position 5.[2][] Its formation is intrinsically linked to the Maillard reaction, which contributes to the desirable flavors in products like coffee, cocoa, and baked goods.[4][5] The presence of the amino and ethyl groups on the pyrazine ring influences its chemical properties, including its reactivity and potential biological interactions.[6]

Formation via the Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions that leads to the formation of a wide array of flavor and aroma compounds, including pyrazines.[7][8] The formation of alkylpyrazines, such as this compound, is a multi-step process.

General Mechanism of Alkylpyrazine Formation

The generally accepted mechanism for the formation of alkylpyrazines in the Maillard reaction involves several key stages:

  • Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to form a glycosylamine.

  • Intermediate Stage: The glycosylamine undergoes an Amadori or Heyns rearrangement to form ketosamines or aldosamines.

  • Final Stage: The Amadori or Heyns products undergo further degradation, dehydration, and fragmentation to produce reactive intermediates such as α-aminocarbonyls and dicarbonyl compounds.[4][9]

Two molecules of an α-aminocarbonyl compound can then condense to form a dihydropyrazine intermediate.[10] This intermediate is subsequently oxidized to the corresponding pyrazine.[10] The specific alkyl substituents on the pyrazine ring are determined by the structure of the initial amino acids and sugars, as well as the reaction conditions.[4][9]

Proposed Formation Pathway of this compound

While the precise pathway for this compound is not explicitly detailed in the literature, a plausible mechanism can be proposed based on the general principles of pyrazine formation. The formation of the ethyl group suggests the involvement of an amino acid that can provide a two-carbon fragment, such as alanine, which can contribute to the ethyl side chain.[4][11] The amino group is likely derived directly from the amino acid precursor.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_intermediates Intermediate Stages cluster_product Product Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine)->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement alpha-Aminocarbonyls alpha-Aminocarbonyls Amadori Product->alpha-Aminocarbonyls Degradation Dihydropyrazine Intermediate Dihydropyrazine Intermediate alpha-Aminocarbonyls->Dihydropyrazine Intermediate Condensation (x2) This compound This compound Dihydropyrazine Intermediate->this compound Oxidation

Fig. 1: Proposed formation pathway of this compound.

Quantitative Data

Quantitative data for this compound specifically is not widely reported. However, the concentrations of related and structurally similar pyrazines have been quantified in various food matrices. This data provides a context for the expected levels of pyrazine compounds.

Table 1: Concentration of Various Alkylpyrazines in Food Products

Pyrazine CompoundFood MatrixConcentration RangeReference(s)
2,5-DimethylpyrazineRoasted Cocoa Beans1.99 - 10.18 mg/kg[12]
2,6-DimethylpyrazineRoasted Cocoa BeansNot specified[12]
2-Ethyl-5-methylpyrazineRoasted Cocoa BeansNot specified[12]
2,3,5-TrimethylpyrazineRoasted Cocoa Beans15.01 - 81.39 mg/kg[12]
TetramethylpyrazineRoasted Cocoa Beans60.31 - 285.74 mg/kg[12]
2,5-DimethylpyrazinePeanut ButterMajor component[13]
2-Ethyl-6-methylpyrazinePeanut ButterMajor component[13]
2-Ethyl-3,5-dimethylpyrazineCoffeePotent odorant[14]
3-Ethyl-2,5-dimethylpyrazineCoffeePotent odorant[14]
5-Ethyl-2,3-dimethylpyrazineSoy Sauce Aroma Baijiu0.8 - 12.5 µg/L[15]

Experimental Protocols

The analysis of this compound and other volatile pyrazines from complex food matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).[1][16]

Extraction of Pyrazines from a Food Matrix

Several methods can be employed for the extraction of pyrazines, with the choice depending on the sample matrix.[5][17][18]

Protocol: Solid-Phase Microextraction (SPME)

This protocol is suitable for the analysis of volatile and semi-volatile compounds in various food matrices.

  • Materials and Equipment:

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

    • Headspace vials with septa

    • Heating block or water bath

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Sample Preparation: Homogenize a solid sample or place a liquid sample into a headspace vial. For solid samples, a small amount of water or a saturated salt solution can be added to improve the release of volatiles.

    • Extraction: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

    • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent detection by the mass spectrometer.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of pyrazines.[1][16]

  • Instrumentation:

    • Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Mass Spectrometer detector.

  • Typical GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 150°C, then ramp at 10°C/minute to 250°C and hold for 5 minutes.[17]

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample, often a deuterated analog or a pyrazine with a different substitution pattern) is added to the sample before extraction. A calibration curve is constructed by analyzing standards of this compound at different concentrations, and the concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Homogenize Sample Homogenize Sample Add Internal Standard Add Internal Standard Homogenize Sample->Add Internal Standard SPME SPME Add Internal Standard->SPME GC-MS Analysis GC-MS Analysis SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Fig. 2: General experimental workflow for pyrazine analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, the broader class of pyrazines has been associated with various biological activities. It is important to note that the following information pertains to pyrazines in general and may not be directly attributable to this compound without further investigation.

Some pyrazines have demonstrated broad-spectrum antimicrobial activity.[19][20] Studies on certain alkylpyrazines have indicated potential toxicological effects at high concentrations, including DNA damage responses.[19][21] At lower concentrations, some pyrazines have been observed to induce cell-wall damage responses in bacteria.[19][21] In mammalian cells, exposure to high concentrations of some pyrazines has been linked to the activation of stress-response pathways, such as the p53 tumor suppressor and the oxidative stress-related Nrf2 transcription factor.[19]

It is crucial to emphasize that the biological effects are highly dependent on the specific structure of the pyrazine and the concentration at which it is administered. The metabolism of pyrazines in humans primarily involves oxidation of the alkyl side chains.[22]

Biological_Effects_Pathway cluster_effects Potential Biological Effects cluster_mechanisms Potential Mechanisms Pyrazine Compound Pyrazine Compound Antimicrobial Activity Antimicrobial Activity Pyrazine Compound->Antimicrobial Activity Cellular Stress Response Cellular Stress Response Pyrazine Compound->Cellular Stress Response Bacterial Cell Wall Damage Bacterial Cell Wall Damage Antimicrobial Activity->Bacterial Cell Wall Damage DNA Damage (High Conc.) DNA Damage (High Conc.) Cellular Stress Response->DNA Damage (High Conc.) Activation of p53 Activation of p53 Cellular Stress Response->Activation of p53 Activation of Nrf2 Activation of Nrf2 Cellular Stress Response->Activation of Nrf2

Fig. 3: Generalized biological effects of pyrazine compounds.

Conclusion

This compound is a characteristic Maillard reaction product that contributes to the sensory profile of many thermally processed foods. While its specific biological roles are yet to be fully elucidated, the broader class of pyrazines exhibits a range of biological activities that warrant further investigation. The analytical protocols outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for understanding its formation, occurrence, and potential physiological effects. This information is valuable for researchers in food chemistry aiming to control flavor formation, as well as for scientists in drug development exploring the bioactivity of heterocyclic compounds.

References

Alkylpyrazines: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of alkylpyrazines, this guide provides researchers, scientists, and drug development professionals with a detailed overview of this important class of heterocyclic compounds. Alkylpyrazines are naturally occurring aromatic compounds found in a wide variety of foods and are also synthesized for use as flavoring agents. Beyond their sensory characteristics, these molecules have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide consolidates the current literature on alkylpyrazines, presenting key data in accessible formats, detailing experimental protocols, and visualizing complex pathways to facilitate further research and development.

Physicochemical Properties of Alkylpyrazines

Alkylpyrazines are heterocyclic aromatic compounds characterized by a pyrazine ring substituted with one or more alkyl groups. Their physical and chemical properties, such as boiling point, melting point, and solubility, vary depending on the nature and position of the alkyl substituents. A summary of the physicochemical properties of several common alkylpyrazines is presented in Table 1.

AlkylpyrazineCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Pyrazine290-37-9C4H4N280.09115-11652-56
2-Methylpyrazine109-08-0C5H6N294.11136-137-29
2,3-Dimethylpyrazine5910-89-4C6H8N2108.14155-157-
2,5-Dimethylpyrazine123-32-0C6H8N2108.1415515
2,6-Dimethylpyrazine108-50-9C6H8N2108.14154-40
2-Ethyl-3-methylpyrazine15707-23-0C7H10N2122.1757-
2,3,5-Trimethylpyrazine14667-55-1C7H10N2122.17172-
2,3,5,6-Tetramethylpyrazine1124-11-4C8H12N2136.1919084-86

Table 1: Physicochemical Properties of Selected Alkylpyrazines. [1][2][3][4][5][6][7]

Synthesis of Alkylpyrazines

The synthesis of alkylpyrazines can be achieved through various chemical and biological methods. Chemical syntheses often involve condensation reactions, while biosynthetic routes utilize microorganisms or enzymes to produce these compounds from precursors like amino acids.

Chemical Synthesis

A common route for synthesizing alkylpyrazines is the condensation of 1,2-diamines with α-dicarbonyl compounds. Variations of this method, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been established for over a century and are still in use.[5]

This protocol outlines the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane.

  • Synthesis of 1,2-diaminopropane: Isopropanolamine is aminated in the presence of ammonia and a Raney nickel catalyst. The molar ratio of isopropanolamine to ammonia is 1:3.5, and the reaction is carried out at 160°C for 5 hours with a hydrogen to isopropanolamine molar ratio of 1:5.

  • Condensation Reaction: 2,3-butanedione, mixed with anhydrous ethyl alcohol (5:1 mass ratio), is added dropwise over four hours to a mixture of 1,2-diaminopropane and anhydrous ethyl alcohol (6:1 mass ratio) at -5°C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane is 1:1.1. This forms 2,3,5-trimethyl-5,6-dihydropyrazine.

  • Dehydrogenation: The intermediate 2,3,5-trimethyl-5,6-dihydropyrazine is dehydrogenated using air as an oxidant in the presence of potassium hydroxide. The molar ratio of potassium hydroxide to the dihydropyrazine is 3:1, and the reaction is conducted in ethanol (10:1 mass ratio of ethanol to dihydropyrazine) at 68°C for seven hours to yield 2,3,5-trimethylpyrazine.

This protocol describes the synthesis of 2-ethyl-3,6-dimethylpyrazine via a Minisci reaction.

  • Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine (10 mmol) and FeSO₄·7H₂O (8 mmol). Add 30 ml of water as a solvent and stir the mixture in an ice bath.

  • Reagent Addition: Slowly add concentrated sulfuric acid (10 ml, 98%) followed by the dropwise addition of hydrogen peroxide (7.5 ml, 22 mmol), maintaining the temperature below 60°C.

  • Reaction Initiation and Progression: Add an initial portion of n-propionaldehyde (300 µL, 3.7 mmol) and raise the temperature to 50-60°C. Add subsequent portions of n-propionaldehyde (300 µL) at 1, 2, 3, and 4 hours into the reaction. The total reaction time is approximately 6 hours.

  • Workup and Purification: After the reaction is complete, extract the aqueous phase with ethyl acetate. Adjust the pH of the aqueous phase to 7.9-8.1 and extract again with ethyl acetate. The combined organic phases are concentrated and purified by column chromatography to yield 2-ethyl-3,6-dimethylpyrazine.

Biosynthesis

Microbial fermentation offers a green alternative for the production of alkylpyrazines. Various microorganisms, particularly Bacillus subtilis, can synthesize alkylpyrazines from amino acids like L-threonine.

This protocol details the use of Bacillus subtilis for the bioconversion of L-threonine to 2,5-dimethylpyrazine.

  • Inoculum Preparation: Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl). Inoculate 10 mL of sterile LB medium with a single colony of B. subtilis and incubate overnight at 37°C with shaking at 200 rpm.

  • Bioconversion: Prepare the production medium consisting of LB medium supplemented with 5 g/L L-threonine. Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubation and Monitoring: Incubate the culture at 37°C with shaking at 200 rpm for 48-72 hours. Monitor the production of 2,5-dimethylpyrazine periodically by taking samples.

  • Extraction and Analysis: Centrifuge the culture sample to separate the cells. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

microbial_synthesis_workflow cluster_inoculum Inoculum Preparation cluster_bioconversion Bioconversion cluster_analysis Extraction & Analysis inoculum_prep Prepare LB Medium inoculate Inoculate with B. subtilis inoculum_prep->inoculate incubate_inoculum Overnight Incubation (37°C, 200 rpm) inoculate->incubate_inoculum inoculate_production Inoculate with Overnight Culture incubate_inoculum->inoculate_production production_medium Prepare Production Medium (LB + L-threonine) production_medium->inoculate_production incubate_production Incubation (37°C, 200 rpm, 48-72h) inoculate_production->incubate_production centrifuge Centrifuge Culture incubate_production->centrifuge extract Extract Supernatant centrifuge->extract gcms GC-MS Analysis extract->gcms

Caption: Workflow for the microbial synthesis of 2,5-dimethylpyrazine.

Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the characterization and quantification of alkylpyrazines due to their volatility.

Experimental Protocol: GC-MS Analysis of Alkylpyrazines

This protocol provides a general procedure for the GC-MS analysis of alkylpyrazines.

  • Sample Preparation: For liquid samples, dilute with a suitable organic solvent (e.g., dichloromethane, hexane). For solid samples, use headspace solid-phase microextraction (HS-SPME) for extraction and pre-concentration of volatile alkylpyrazines.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5MS) or a polar column (e.g., DB-WAX) can be used depending on the specific separation requirements.

    • Injector Temperature: Typically set between 250-280°C.

    • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is commonly used. Chemical Ionization (CI) can be employed to enhance the molecular ion signal.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Identification of alkylpyrazines is based on comparison of their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).

gcms_workflow sample_prep Sample Preparation (Dilution or HS-SPME) injection GC Injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI or CI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectra & Retention Indices) detection->data_analysis

Caption: General workflow for the GC-MS analysis of alkylpyrazines.

Biological Activities of Alkylpyrazines

Alkylpyrazines exhibit a range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Several alkylpyrazines have demonstrated inhibitory effects against various bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

AlkylpyrazineMicroorganismMIC (mg/mL)MBC/MFC (mg/mL)Reference
2-Isobutyl-3-methylpyrazineEscherichia coli33[8]
Staphylococcus aureus56[8]
5-Isobutyl-2,3-dimethylpyrazineEscherichia coli--[9]
Staphylococcus aureus56[8]
Candida albicans34[8]

Table 2: Antimicrobial Activity of Selected Alkylpyrazines.

This protocol describes the broth microdilution method for determining the MIC of an alkylpyrazine.

  • Preparation of Inoculum: Grow the microbial culture in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound: Prepare a stock solution of the alkylpyrazine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the alkylpyrazine that completely inhibits visible growth of the microorganism.

Anticancer Activity

Pyrazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their cytotoxic effects against various cancer cell lines are typically evaluated using assays such as the MTT assay, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Pyrazine DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 11o (s-Triazine hydrazone)Capan-1 (Pancreatic)1.4[10]
Compound 35 (Pyrimidine derivative)DU-145 (Prostate)5 µg/mL[11]
Compound b17 (Pyrazoline derivative)HepG-2 (Liver)3.57[12]
Pyrazoline 2Hs578T (Breast)12.63[13]
Pyrazoline 5Hs578T (Breast)3.95[13]
Pyrazoline 5MDA-MB-231 (Breast)21.55[13]

Table 3: Anticancer Activity of Selected Pyrazine Derivatives.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of pyrazine derivatives.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways in Drug Action: The Case of Pyrazinamide

Pyrazinamide is a first-line antituberculosis drug that contains a pyrazine ring. It is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus to exert its therapeutic effect.

pyrazinamide_pathway cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Intracellular (M. tuberculosis) PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion HPOA Protonated Pyrazinoic Acid (HPOA) POA Pyrazinoic Acid (POA) HPOA->POA Re-entry & Accumulation PZase Pyrazinamidase (PncA) PZA_int->PZase Activation PZase->POA Efflux Weak Efflux Pump POA->Efflux Export Targets Cellular Targets (e.g., Fatty Acid Synthase I, Ribosomal Protein S1) POA->Targets Efflux->HPOA Protonation in acidic environment Damage Cellular Damage & Disruption of Membrane Potential Targets->Damage

Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

Pyrazinamide passively diffuses into the mycobacterium, where it is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (encoded by the pncA gene). In the acidic environment of the tuberculous granuloma, POA is protonated to form HPOA, which can readily re-enter the bacillus. The less efficient efflux of the charged POA leads to its accumulation within the cell, causing a drop in intracellular pH and disruption of membrane potential and cellular functions, ultimately leading to cell death. Resistance to pyrazinamide is often associated with mutations in the pncA gene.[8]

References

Methodological & Application

Application Note: A Robust GC-MS Method for the Quantification of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are significant contributors to the flavor and aroma profiles of many food products, particularly those that undergo thermal processing such as roasting or baking.[1] Beyond their role in the food and fragrance industry, pyrazine derivatives are also important structural motifs in numerous pharmaceutical agents. The accurate and reliable quantification of this compound is therefore crucial for quality control, flavor and aroma research, and for purity assessment and pharmacokinetic studies in drug development.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] Its high sensitivity and selectivity make it a gold standard for such applications.[1] This application note presents a detailed and validated GC-MS method for the quantification of this compound in various matrices. The protocol outlines a comprehensive procedure for sample preparation, instrument parameters, and method validation to ensure accurate and precise results.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.

GC-MS Workflow for this compound Quantification Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., food matrix, plasma) Homogenization Homogenization/Aliquoting Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Spiking->Extraction Drying Drying of Organic Phase (Anhydrous Sodium Sulfate) Extraction->Drying Concentration Solvent Evaporation (under gentle Nitrogen stream) Drying->Concentration Reconstitution Reconstitution in Solvent (e.g., Ethyl Acetate) Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: Experimental workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS) such as 2-Amino-3-methylpyrazine (≥99% purity) or a deuterated analog.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all GC or HPLC grade.

  • Reagents: Anhydrous sodium sulfate, deionized water.

  • Sample Matrix: A representative matrix (e.g., coffee brew, plasma) for validation purposes.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration or equivalent is recommended:

  • Gas Chromatograph (GC): Agilent 7890B or similar, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent single quadrupole mass selective detector.

  • GC Column: A medium-polarity capillary column is recommended for good peak shape and separation. A DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.

  • Autosampler: For automated and precise injections.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples such as beverages or biological fluids.

  • Sample Aliquoting: Transfer 5 mL of the liquid sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-Amino-3-methylpyrazine in methanol) to the sample.

  • Extraction: Add 5 mL of dichloromethane (DCM) to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) with a fresh 5 mL of DCM to maximize recovery. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters
  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound (Molecular Weight: 123.17 g/mol ): Monitor ions such as m/z 123 (molecular ion), 108, and 80.

      • 2-Amino-3-methylpyrazine (IS) (Molecular Weight: 109.13 g/mol ): Monitor ions such as m/z 109 (molecular ion), 82, and 54.

Quantitative Data Summary

The following table summarizes the representative method validation parameters for the quantitative analysis of this compound using the described GC-MS method. This data is illustrative of the performance that can be achieved with a properly optimized and validated method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (Recovery %) 92 - 108%
Precision (RSD %)
    - Intra-day< 5%
    - Inter-day< 8%

Method Validation Workflow

The process of validating the analytical method to ensure its suitability for its intended purpose is outlined below.

Method Validation Workflow Method Validation Workflow Specificity Specificity & Selectivity (Interference Check) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) (S/N Ratio or Calibration Slope) Precision->LOD LOQ Limit of Quantification (LOQ) (S/N Ratio or Calibration Slope) LOD->LOQ Robustness Robustness (Varying GC-MS Parameters) LOQ->Robustness Stability Stability (Analyte in Matrix and Solution) Robustness->Stability ValidatedMethod Validated Method Stability->ValidatedMethod

Figure 2: Key parameters for GC-MS method validation.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and robust approach for the quantitative analysis of this compound. The use of an internal standard and Selected Ion Monitoring ensures high accuracy and precision, making it suitable for a wide range of applications in research, quality control, and drug development. The provided protocols and representative validation data serve as a comprehensive guide for scientists and researchers to implement this method in their laboratories.

References

Solid-phase microextraction (SPME) of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An advanced analytical methodology utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been optimized for the determination of 2-Amino-5-ethylpyrazine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocols and quantitative data.

Application Notes

Solid-Phase Microextraction is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices. When applied to the analysis of this compound, a key compound in various fields, SPME offers significant advantages in terms of speed, simplicity, and automation compatibility.

Key applications include:

  • Flavor and fragrance analysis in food and beverages.

  • Quality control in pharmaceutical manufacturing.

  • Metabolomic studies.

  • Environmental monitoring.

The selection of an appropriate SPME fiber is critical for achieving high extraction efficiency. For pyrazines, including this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice due to its mixed-mode polarity, which allows for the adsorption of a wide range of analytes.[1][2][3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS. While specific data for this compound is not extensively available, the data for structurally similar pyrazines provides a strong indication of the expected performance of the method.

Table 1: Method Detection and Quantification Limits for Various Pyrazines. [5]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
2-Methylpyrazine1030
2,5-Dimethylpyrazine825
2,6-Dimethylpyrazine1235
2-Ethylpyrazine620
2-Ethyl-5-methylpyrazine2-606-180

Table 2: Method Validation Parameters for a Pyrazine Compound. [6]

ParameterResult
Linearity (R²)0.9998 (at 2.5-500 ng/mL)
Limit of Detection (LOD)0.83 ng/mL
Limit of Quantitation (LOQ)2.5 ng/mL
Precision (%RSD)< 16%[5]
Accuracy (% Recovery)91.6% to 109.2%[5]

Experimental Protocols

A detailed protocol for the Headspace Solid-Phase Microextraction (HS-SPME) of this compound followed by GC-MS analysis is provided below.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (or similar mixed-phase fiber).

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

  • Internal Standard (IS): A deuterated analog of a similar pyrazine, such as 2,6-Dimethylpyrazine-d6, is recommended for accurate quantification.[7]

  • Reagents: Sodium chloride (NaCl), analytical grade.

  • Sample Matrix: The sample containing this compound (e.g., food extract, cell culture media, environmental sample).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

HS-SPME Procedure
  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

    • Add a known amount of internal standard solution.

    • For aqueous samples, add NaCl (e.g., 1-1.5 g) to increase the ionic strength and promote the release of volatile compounds.[7]

    • Immediately seal the vial.

  • Equilibration:

    • Place the vial in a heating block or autosampler agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[2][5][7] This step allows the analytes to partition into the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial.

    • Extract for a defined period (e.g., 30-50 minutes) at the same temperature as equilibration.[2][4][5][8] The optimal time should be determined experimentally to ensure equilibrium is reached.

  • Desorption:

    • Retract the fiber and immediately insert it into the hot GC injector.

    • Desorb the analytes for a sufficient time (e.g., 3-5 minutes) at a high temperature (e.g., 250°C) in splitless mode to ensure complete transfer of the analytes to the GC column.[7]

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 240°C at 10°C/min, hold for 5 minutes.[7]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

Visualizations

The following diagrams illustrate the key workflows and relationships in the SPME analysis of this compound.

SPME_Workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample + IS in Vial Add_Salt Add NaCl (optional) Sample->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate (e.g., 60-80°C) Seal->Equilibrate Extract Expose Fiber to Headspace Equilibrate->Extract Desorb Desorb in GC Inlet (e.g., 250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan/SIM) Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis

Caption: HS-SPME-GC-MS Experimental Workflow.

SPME_Parameter_Optimization Key Parameters for SPME Method Optimization center_node Optimal Analyte Extraction Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Fiber->center_node Temp Extraction Temperature Temp->center_node Time Extraction Time Time->center_node Salt Salt Concentration Salt->center_node pH Sample pH pH->center_node Desorption Desorption Temp & Time Desorption->center_node

Caption: Key Parameters for SPME Method Optimization.

References

Application of 2-Amino-5-ethylpyrazine in Flavor Chemistry: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable nutty, roasted, and toasted flavors in a wide array of thermally processed foods. Their formation, primarily through the Maillard reaction between amino acids and reducing sugars, is fundamental to the development of characteristic flavors in products like coffee, cocoa, baked goods, and roasted meats. This document provides a detailed framework for the potential application of 2-Amino-5-ethylpyrazine in flavor chemistry. Due to the limited publicly available data specific to this compound, this guide extrapolates from the well-documented properties of structurally similar pyrazines to propose potential sensory profiles, applications, and detailed experimental protocols for its evaluation. The methodologies provided herein are intended to serve as a foundational resource for researchers to systematically investigate the flavor profile, sensory thresholds, and stability of this compound for potential use as a flavoring agent.

Introduction to Pyrazines in Flavor Chemistry

Pyrazines are renowned for their potent and diverse aromas, often contributing the foundational roasted, nutty, and baked notes in many food products.[1][2] The specific sensory characteristics of a pyrazine are determined by the nature and position of its substituent groups.[1] For instance, alkylpyrazines are key contributors to the aroma of coffee and hazelnuts.[1] The introduction of an amino group to the pyrazine ring, as in this compound, is expected to modulate its sensory properties, potentially introducing unique savory or umami characteristics alongside the typical nutty and roasted notes.

Hypothetical Sensory Profile and Applications of this compound

Based on the sensory data of structurally related pyrazines, a hypothetical sensory profile for this compound can be postulated. The ethyl group at the 5-position is likely to contribute nutty and roasted characteristics, similar to 2-ethyl-5-methylpyrazine which is described as having a nutty, roasted, and somewhat "grassy" odor.[3][4] The amino group at the 2-position could introduce savory, brothy, or even slightly sweet notes, potentially enhancing the overall complexity of the flavor profile.

Potential Applications:

  • Savory Products: Its potential savory character makes it a candidate for enhancing the flavor of soups, sauces, processed meats, and plant-based meat alternatives.[5]

  • Baked Goods: It could contribute to the crust-like, roasted notes in bread, crackers, and other baked products.[6]

  • Snack Foods: In roasted nuts, popcorn, and savory snacks, it may be used to intensify and round out the roasted flavor profile.

  • Beverages: In coffee and cocoa-based beverages, it could add depth and complexity to the roasted notes.[5]

Quantitative Data of Structurally Related Pyrazines

To provide a quantitative context for the potential sensory impact of this compound, the following table summarizes the odor and taste thresholds of several related pyrazine compounds. Lower threshold values indicate a higher sensory potency.

Pyrazine CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Ethylpyrazine6,000[3]Not widely reportedMusty, nutty, buttery, peanut odor; chocolate-peanut taste.[3]
2,5-Dimethylpyrazine800[3]Not widely reportedChocolate, roasted nuts, earthy; chocolate taste.[3]
2-Ethyl-5-methylpyrazine100[3]Not widely reportedNutty, roasted, somewhat "grassy".[3]
2-Acetyl-3-ethylpyrazine~1000[7]10[7]Nutty, raw potato, earthy, popcorn, corn chip, meaty.[7]
2,3,5-Trimethylpyrazine400[3]Not widely reportedNutty, baked potato, roasted peanut, cocoa, burnt notes.[3]

Experimental Protocols

The following protocols are designed to enable the systematic evaluation of this compound as a novel flavoring ingredient.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound.

Methodology:

  • Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of various aroma and flavor attributes relevant to pyrazines (e.g., nutty, roasted, earthy, savory, bitter, sweet).

  • Sample Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 1, 10, 100 ppb) in deionized water. A control sample of deionized water should also be included.

  • Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations and to generate a sensory profile of the compound.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_training Panelist Training sample_prep Sample Preparation sensory_eval Sensory Evaluation sample_prep->sensory_eval data_analysis Data Analysis sensory_eval->data_analysis sensory_profile Sensory Profile Generation data_analysis->sensory_profile

Workflow for Quantitative Descriptive Analysis.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a food matrix.

Methodology:

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Homogenize a known amount of the food sample.

    • Place the homogenized sample in a sealed vial.

    • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace of the sample at a controlled temperature and time to adsorb the volatile compounds.

  • GC-MS Instrumentation:

    • Gas Chromatograph (GC):

      • Injector: Splitless mode at 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 40°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the compound using a calibration curve prepared with the pure standard.

G start Food Sample spme SPME Extraction start->spme gc_injection GC Injection spme->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis result Identification & Quantification data_analysis->result

Workflow for GC-MS Analysis of this compound.

Formation Pathway: Maillard Reaction

Pyrazines are primarily formed during the Maillard reaction, a complex series of non-enzymatic browning reactions.[8] The formation of this compound would likely involve the reaction of an amino acid with a reducing sugar, followed by Strecker degradation and subsequent condensation and cyclization reactions. The specific precursors for this compound are likely to be an amino acid that can provide the ethyl group (e.g., from the Strecker degradation of α-aminobutyric acid or threonine) and a dicarbonyl compound, along with a source of ammonia or an amino group.

G cluster_reactants Reactants amino_acid Amino Acid (e.g., Threonine) maillard_reaction Maillard Reaction (Initial Stages) amino_acid->maillard_reaction strecker_degradation Strecker Degradation amino_acid->strecker_degradation reducing_sugar Reducing Sugar (e.g., Glucose) reducing_sugar->maillard_reaction dicarbonyls Dicarbonyl Intermediates maillard_reaction->dicarbonyls aminoketones α-Aminocarbonyls strecker_degradation->aminoketones dicarbonyls->strecker_degradation condensation Condensation & Cyclization aminoketones->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine This compound oxidation->pyrazine

Generalized Maillard Reaction Pathway for Pyrazine Formation.

Conclusion

While specific data on the flavor chemistry of this compound is currently scarce, its chemical structure suggests it holds potential as a novel flavoring agent with a complex profile of nutty, roasted, and savory notes. The application notes and protocols provided in this document offer a robust framework for researchers and flavor scientists to systematically evaluate its sensory properties, analytical behavior, and stability. Further investigation through the outlined experimental methodologies is crucial to unlock the potential of this compound in the development of new and enhanced flavor profiles for a variety of food and beverage products.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-Amino-5-ethylpyrazine, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. The primary method described is the Chichibabin amination of 2-ethylpyrazine.

Overview

The synthesis of this compound can be effectively achieved through the direct amination of 2-ethylpyrazine using sodium amide in an inert, high-boiling solvent such as xylene. This reaction, a variant of the Chichibabin reaction, introduces an amino group onto the pyrazine ring.[1][2][3][4][5] The general transformation is depicted below:

Reaction Scheme:

2-Ethylpyrazine + Sodium Amide → this compound

The protocol provided outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-EthylpyrazineC₆H₈N₂108.14152-153
Sodium AmideNaNH₂39.01400
This compoundC₆H₉N₃123.16250.22 (Predicted)[]

Table 2: Typical Reaction Parameters for Chichibabin Amination

ParameterValue
SolventXylene (anhydrous)
Aminating AgentSodium Amide (NaNH₂)
Reactant Molar Ratio (2-ethylpyrazine : NaNH₂)1 : 2.5
Reaction Temperature130-140 °C (reflux)
Reaction Time6-8 hours
Typical Yield40-60% (estimated)

Experimental Protocol: Chichibabin Amination of 2-Ethylpyrazine

This protocol details the synthesis of this compound from 2-ethylpyrazine.

Materials and Equipment:

  • 2-Ethylpyrazine (≥98%)

  • Sodium amide (98%)

  • Xylene (anhydrous)

  • Toluene (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a thermometer, add sodium amide (2.5 equivalents).

    • Under a gentle stream of inert gas (e.g., nitrogen or argon), add 100 mL of anhydrous xylene to the flask.

    • Begin stirring the suspension.

  • Addition of Reactant:

    • Slowly add 2-ethylpyrazine (1.0 equivalent) to the stirred suspension of sodium amide in xylene at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.

    • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide. This should be done in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel.

    • Add toluene to dissolve the organic product and wash the aqueous layer.

    • Separate the organic layer and wash it sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel.[7][8]

    • A suitable eluent system would be a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the amino protons, and the protons of the ethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the ethyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and C=N and C=C stretching of the pyrazine ring.

  • Mass Spectrometry: To confirm the molecular weight of the product (123.16 g/mol ).

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents 2-Ethylpyrazine + Sodium Amide reaction Chichibabin Reaction (Reflux, 6-8h) reagents->reaction in solvent Anhydrous Xylene solvent->reaction workup Quenching (NH4Cl), Extraction (Toluene) reaction->workup yields crude purification Column Chromatography workup->purification product This compound purification->product yields pure characterization NMR, IR, MS product->characterization

Caption: Workflow for the synthesis of this compound.

Logical Relationship of the Chichibabin Reaction

Chichibabin_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product ethylpyrazine 2-Ethylpyrazine sigma_complex Sigma Complex (Meisenheimer Adduct) ethylpyrazine->sigma_complex Nucleophilic attack by NH2- sodium_amide Sodium Amide (NaNH2) sodium_amide->sigma_complex amino_pyrazine This compound sigma_complex->amino_pyrazine Elimination of Hydride (H-)

Caption: Key steps in the Chichibabin amination mechanism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food and pharmaceutical industries. In food, they are key flavor and aroma compounds, often formed during the Maillard reaction, contributing to the desirable roasted, nutty, and toasted notes in products like coffee, cocoa, and baked goods.[1][2] In the pharmaceutical sector, the pyrazine ring is a structural motif in several drugs, such as the anti-tuberculosis agent pyrazinamide.[3] Accurate and robust analytical methods are therefore essential for the quantification of pyrazines for quality control, pharmacokinetic studies, and flavor profiling. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable technique for the analysis of these compounds.[3][4] This application note provides detailed protocols for the HPLC analysis of pyrazines in both pharmaceutical and food matrices.

Quantitative Data Summary

The concentration of pyrazines can vary significantly depending on the matrix and processing conditions. Below are summaries of quantitative data from representative applications.

Table 1: Typical Concentration Ranges of Major Pyrazines in Roasted Coffee Beans

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000
Ethylpyrazine50 - 300150 - 800

Data synthesized from multiple analytical studies.[5][6][7][8]

Table 2: Linearity of HPLC Method for Pyrazinamide Analysis in Pharmaceutical Formulations

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Pyrazinamide20 - 1200.9998

This data demonstrates the linear relationship between the concentration of Pyrazinamide and its peak area within the specified range.[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Pyrazinamide in Pharmaceutical Tablets

This protocol describes a validated Reverse Phase HPLC (RP-HPLC) method for the quantification of pyrazinamide in bulk and tablet dosage forms.[3]

1. Materials and Reagents:

  • Pyrazinamide reference standard

  • Pyrazinamide tablets (e.g., 500 mg)

  • Methanol (HPLC grade)

  • Sodium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Deionized water

  • 0.45 µm Nylon 66 membrane filter

2. Instrumentation:

  • HPLC system with UV detector

  • Hypersil C8 column (4.6 x 250 mm, 3.5 µm particle size)

  • Ultrasonicator

  • pH meter

3. Preparation of Mobile Phase:

  • Prepare a phosphate buffer by dissolving an appropriate amount of sodium dihydrogen orthophosphate in deionized water.

  • Adjust the pH of the buffer to 4.4 with orthophosphoric acid.

  • The mobile phase consists of the phosphate buffer (pH 4.4) and methanol in a ratio of 80:20 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by ultrasonication for 20 minutes.

4. Preparation of Standard Solution:

  • Accurately weigh 10 mg of the pyrazinamide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 20 to 120 µg/mL by diluting with the mobile phase.

5. Preparation of Sample Solution:

  • Weigh and finely powder 20 pyrazinamide tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of pyrazinamide and transfer it to a 100 mL volumetric flask.

  • Add a sufficient amount of mobile phase, sonicate for 20 minutes to dissolve the pyrazinamide, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

6. HPLC Conditions:

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm)

  • Mobile Phase: Phosphate buffer (pH 4.4) : Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 269 nm

  • Injection Volume: 20 µL

  • Retention Time: Approximately 3.62 minutes for Pyrazinamide[3]

7. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area.

  • Calculate the concentration of pyrazinamide in the sample using the regression equation from the calibration curve.

Protocol 2: HPLC-UV Analysis of Pyrazinamide in Human Plasma

This protocol details the extraction and analysis of pyrazinamide from plasma samples, suitable for pharmacokinetic studies.[9][10]

1. Materials and Reagents:

  • Pyrazinamide reference standard

  • Acetonitrile (HPLC grade)

  • Diethyl ether

  • Dichloromethane

  • Human plasma (blank)

  • Deionized water

2. Instrumentation:

  • HPLC system with UV detector

  • Luna C18 column

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

3. Sample Pre-treatment (Liquid-Liquid Extraction):

  • To 100 µL of plasma in a centrifuge tube, add the pyrazinamide standard to prepare calibration and quality control samples.

  • Add 300 µL of an extraction solvent mixture of diethyl ether and dichloromethane (60:40, v/v) for protein precipitation.[10]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge again at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for HPLC injection.

4. HPLC Conditions:

  • Column: Luna C18

  • Mobile Phase: Acetonitrile : Buffer (e.g., phosphate buffer) (50:50, v/v)[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Injection Volume: 40 µL

  • Retention Time: Approximately 3.49 minutes for Pyrazinamide[10]

5. Analysis:

  • Follow the same procedure as in Protocol 1 for calibration and quantification.

Visualizations

Signaling and Logical Relationship Diagrams

maillard_reaction cluster_reactants Reactants cluster_reaction Maillard Reaction Cascade cluster_products Products reactant reactant intermediate intermediate product product Amino Acid Amino Acid Aminoketones Aminoketones Amino Acid->Aminoketones Strecker Degradation Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Other Flavor Compounds Other Flavor Compounds Amadori Product->Other Flavor Compounds Dicarbonyls->Aminoketones Pyrazines Pyrazines Dicarbonyls->Pyrazines Aminoketones->Pyrazines Condensation hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing step step sub_step sub_step output output instrument instrument start Sample (Tablet or Plasma) dissolve Dissolution / Extraction start->dissolve filter Filtration / Centrifugation dissolve->filter prepared_sample Prepared Sample for Injection filter->prepared_sample hplc HPLC System prepared_sample->hplc separation Chromatographic Separation (C18/C8 Column) hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification result Final Concentration Report quantification->result odor_perception molecule molecule receptor receptor protein protein messenger messenger response response GPCR Odorant Receptor (GPCR) G_Protein G-Protein (Gαolf) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Neural Signal to Brain Ion_Channel->Signal Generates

References

Application Notes and Protocols: Sensory Evaluation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the sensory evaluation of pyrazine compounds. Pyrazines are a critical class of aromatic compounds known for their roasted, nutty, earthy, and bell pepper-like aromas, making them significant in the food, beverage, and pharmaceutical industries.[1][2] Accurate sensory assessment is crucial for quality control, product development, and understanding structure-activity relationships.

Introduction to Pyrazine Sensory Evaluation

Pyrazines are heterocyclic aromatic organic compounds that significantly contribute to the desirable flavors of cooked or roasted foods.[1] Their formation is often linked to the Maillard reaction between amino acids and reducing sugars during heating.[1] Due to their low odor thresholds, even trace amounts of pyrazines can have a profound impact on the overall sensory profile of a product.[2] Sensory evaluation, therefore, plays a pivotal role in characterizing and quantifying the impact of these potent aroma compounds.

This document outlines several key sensory evaluation techniques applicable to pyrazine analysis, including threshold determination, difference testing, and descriptive analysis, supplemented by instrumental correlation methods.

Quantitative Data Summary

The sensory potency of pyrazine compounds is best understood through their odor and taste thresholds. The following table summarizes reported threshold values for several common pyrazines, providing a quantitative basis for their sensory impact.

Pyrazine CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Acetyl-3-ethylpyrazine~1000[3]10[3]Nutty, raw potato, earthy, popcorn, corn chip, meaty[3]
2-Acetylpyrazine62[3]10000[3]Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[3]
2,3-Dimethylpyrazine2500-35000[3]Not widely reportedNutty, cocoa, coffee, potato, meaty[3]
2-Ethyl-3,5-dimethylpyrazine1[3]Not widely reportedCocoa, chocolate, nutty, burnt almond[3]
2,3,5-Trimethylpyrazine400[3]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[3]
2-Methylpyrazine--Roasted, peanut[4]
2,5-Dimethylpyrazine--Roasted, peanut[4]
2,6-Dimethylpyrazine--Roasted, peanut
2-Isobutyl-3-methoxypyrazine0.002-Green bell pepper
2-Isopropyl-3-methoxypyrazine0.002-Earthy, potato

Experimental Protocols

Threshold Determination: Ascending Forced-Choice (AFC) Method (Based on ASTM E679)

This protocol determines the detection or recognition threshold of a pyrazine compound.[5][6][7]

Objective: To determine the lowest concentration of a pyrazine compound that is detectable or recognizable.

Materials:

  • Pyrazine compound of interest

  • Odor-free water or other appropriate solvent/base

  • Glass sniffing jars or vials with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Panel of 15-30 trained sensory assessors

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazine compound in the chosen solvent.

    • Create a series of ascending concentrations by serial dilution. The concentration steps should be logarithmic (e.g., a factor of 2 or 3).

  • Presentation:

    • For each concentration level, present three samples to the assessor: two blanks (solvent only) and one containing the pyrazine compound.[8][9]

    • The position of the odd sample should be randomized for each set.

  • Evaluation:

    • Assessors are instructed to sniff each sample from left to right.

    • They must identify the "odd" sample, even if they have to guess.

  • Data Analysis:

    • The individual threshold is the concentration at which the assessor correctly identifies the odd sample in a predetermined number of consecutive presentations (e.g., three).

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Difference Testing: Triangle Test (Based on ASTM E1885)

The triangle test is used to determine if a perceptible sensory difference exists between two samples.[10][11][12]

Objective: To determine if a change in a product (e.g., due to a different pyrazine concentration) results in a perceivable difference.

Materials:

  • Two product samples (A and B)

  • Identical presentation vessels (e.g., cups, glasses)

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Panel of 20-40 trained sensory assessors

Procedure:

  • Sample Preparation and Presentation:

    • Present each assessor with three coded samples. Two samples are identical, and one is different (e.g., AAB, BBA, ABA, BAB, BAA, ABB).[13]

    • The order of presentation of the six possible combinations should be balanced across the panel.[13]

  • Evaluation:

    • Assessors are instructed to evaluate the samples from left to right and identify the odd sample.[12][14]

    • A forced choice is required.[12]

  • Data Analysis:

    • The number of correct identifications is tallied.

    • Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Difference Testing: Duo-Trio Test

The duo-trio test is another method to determine if a sensory difference exists between two samples.[15][16][17]

Objective: To determine if a sample is perceptibly different from a reference sample.

Materials:

  • Reference sample (R) and test sample (T)

  • Identical presentation vessels

  • Palate cleansers

  • Panel of 20-40 trained sensory assessors

Procedure:

  • Sample Preparation and Presentation:

    • Present each assessor with an identified reference sample (R).[15]

    • Then, present two coded samples, one of which is identical to the reference (R) and the other is the test sample (T).[15]

    • The order of the two coded samples (RT and TR) should be balanced across the panel.

  • Evaluation:

    • Assessors are asked to identify which of the two coded samples is the same as the reference.

  • Data Analysis:

    • The number of correct identifications is counted.

    • Statistical tables for the duo-trio test are used to determine if the number of correct responses is statistically significant.

Descriptive Analysis

Descriptive analysis provides a detailed sensory profile of a product.

Objective: To identify, describe, and quantify the sensory attributes of a product containing pyrazine compounds.

Materials:

  • Product sample(s)

  • Reference standards for different aroma attributes (e.g., roasted peanut, coffee, bell pepper)

  • Panel of 8-12 highly trained sensory assessors

  • Sensory evaluation software for data collection

Procedure:

  • Lexicon Development:

    • The panel, through a series of sessions, develops a list of descriptive terms (a lexicon) that characterize the aroma and flavor of the product(s).

  • Training:

    • Assessors are trained to use the lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).

  • Evaluation:

    • Samples are presented to the assessors in a monadic, randomized, and balanced order.

    • Assessors rate the intensity of each attribute for each sample.

  • Data Analysis:

    • The intensity ratings are averaged across assessors for each attribute and each product.

    • Statistical analysis (e.g., ANOVA, PCA) is used to identify significant differences between products.

Instrumental Correlation

For a comprehensive understanding, sensory data should be correlated with instrumental analysis.

  • Gas Chromatography-Olfactometry (GC-O): This technique separates volatile compounds and allows a trained assessor to sniff the effluent from the gas chromatograph to identify odor-active compounds.[8][18][19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to identify and quantify the pyrazine compounds present in a sample.[22][23]

  • Electronic Nose (E-Nose): An electronic nose uses an array of chemical sensors to create a "fingerprint" of a sample's aroma, which can be correlated with sensory panel data.[24][25][26][27][28]

Visualizations

Experimental Workflow for Pyrazine Sensory Evaluation

Sensory_Evaluation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sensory Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Objective Define Objective (Threshold, Difference, Profile) Method_Selection Select Sensory Method (AFC, Triangle, Descriptive) Objective->Method_Selection Panel_Selection Panelist Screening & Training Method_Selection->Panel_Selection Sample_Prep Sample Preparation (Dilution Series, Coding) Panel_Selection->Sample_Prep Evaluation Sensory Booth Evaluation (Controlled Conditions) Sample_Prep->Evaluation Data_Collection Data Collection (Software/Ballots) Evaluation->Data_Collection Stats Statistical Analysis (T-test, ANOVA, PCA) Data_Collection->Stats Correlation Instrumental Correlation (GC-O, GC-MS) Stats->Correlation Report Reporting & Interpretation Correlation->Report

Caption: Workflow for the sensory evaluation of pyrazine compounds.

Logical Relationship in Difference Testing

Difference_Testing_Logic cluster_triangle Triangle Test cluster_duotrio Duo-Trio Test T_Start Present 3 Samples (2 Alike, 1 Different) T_Task Identify the 'Odd' Sample T_Start->T_Task T_Result Correct / Incorrect T_Task->T_Result Analysis Statistical Analysis T_Result->Analysis D_Start Present Reference (R) + 2 Coded Samples D_Task Which Coded Sample Matches R? D_Start->D_Task D_Result Correct / Incorrect D_Task->D_Result D_Result->Analysis Start Question: Is there a perceptible difference? Start->T_Start Start->D_Start Conclusion Conclusion: Significant Difference (Yes/No) Analysis->Conclusion

Caption: Logical flow of Triangle and Duo-Trio difference tests.

References

Application Note and Protocol for the Quantification of 2-Amino-5-ethylpyrazine using Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylpyrazine is a heterocyclic amine that may be present in food products as a result of the Maillard reaction between amino acids and reducing sugars during processing. Its presence can contribute to the overall flavor and aroma profile. In the context of drug development, pyrazine derivatives are of interest for their diverse pharmacological activities. Accurate and precise quantification of this compound in complex matrices such as food, beverages, and biological samples is crucial for quality control, safety assessment, and pharmacokinetic studies.

Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry is the gold standard for the quantification of trace-level analytes in complex samples.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (internal standard) to the sample at the earliest stage of analysis. This internal standard, in this case, a deuterated version of this compound (e.g., this compound-d5), behaves almost identically to the native analyte during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument response.

This document provides a detailed protocol for the determination of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) based Isotope Dilution Assay. The protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing.

Principle of the Isotope Dilution Assay

The core principle of the Isotope Dilution Assay is the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N). When a known amount of this internal standard is added to a sample containing the analyte, it mixes and undergoes the same physical and chemical processes during sample preparation and analysis. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The concentration of the analyte in the original sample is then calculated based on the measured ratio of the analyte to the internal standard and the known amount of the internal standard added.

Experimental Protocols

1. Materials and Reagents

  • This compound (CAS: 13535-07-4) analytical standard

  • This compound-d5 (or other suitable isotopically labeled standard) - Note: Commercial availability of this standard is limited, and custom synthesis may be required. A general synthesis approach involves the use of deuterated precursors.[1]

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Headspace vials (20 mL) with septa

  • Solid-Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound-d5 in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound-d5 primary stock solution with methanol to a final concentration of 50 ng/mL.

3. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid or solid matrices.[2]

  • Place 5 mL of a liquid sample (e.g., beverage) or 1-2 g of a homogenized solid sample into a 20 mL headspace vial.

  • For solid samples, add 5 mL of deionized water.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.

  • Spike the sample with a known amount of the internal standard spiking solution (e.g., 50 µL of 50 ng/mL this compound-d5).

  • Immediately seal the vial with a septum cap.

  • Incubate the vial at 60°C for 15 minutes in a heating block with agitation to allow for equilibration of the analyte between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-WAX for better separation from potential matrix interferences.[3]

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for quantification is critical. The molecular ion and characteristic fragment ions should be chosen. The exact m/z values will need to be determined experimentally by injecting the pure standards. Based on the structure of this compound (MW: 123.16), the following are plausible ions to monitor:

  • This compound:

    • Quantifier ion: m/z 123 (Molecular ion)

    • Qualifier ion: m/z 108 (Loss of -CH₃ from the ethyl group)

    • Qualifier ion: m/z 94 (Loss of the ethyl group, -C₂H₅)

  • This compound-d5 (assuming deuteration on the ethyl group):

    • Quantifier ion: m/z 128 (Molecular ion)

    • Qualifier ion: m/z 110 (Loss of -CD₂H from the deuterated ethyl group)

Data Presentation

Table 1: GC-MS SIM Parameters for this compound Analysis

CompoundRoleQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundAnalyte12310894
This compound-d5Internal Standard128110-

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
Range1 - 100 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

Note: The values in Table 2 are typical for this type of assay and must be determined experimentally during method validation.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Matrix (Food, Beverage, etc.) ISTD_Spike Spike with Known Amount of This compound-d5 Sample->ISTD_Spike HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) ISTD_Spike->HS_SPME Standards Prepare Calibration Standards (1-100 ng/mL) GCMS Gas Chromatography-Mass Spectrometry (GC-MS in SIM Mode) Standards->GCMS Analyze Standards HS_SPME->GCMS Peak_Integration Peak Area Integration for Analyte and ISTD GCMS->Peak_Integration Calibration_Curve Generate Calibration Curve GCMS->Calibration_Curve Data from Standards Ratio_Calc Calculate Analyte/ISTD Ratio Peak_Integration->Ratio_Calc Quantification Quantify this compound Concentration Ratio_Calc->Quantification Calibration_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the isotope dilution assay of this compound.

logical_relationship cluster_core_concept Core Concept: Isotope Dilution cluster_process Analytical Process Compensation cluster_result Result Analyte Analyte (this compound) m/z = 123 Extraction Sample Extraction (Potential for Loss) Analyte->Extraction ISTD Internal Standard (this compound-d5) m/z = 128 ISTD->Extraction Ratio Analyte / ISTD Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant Enables Instrument Instrumental Analysis (Potential for Variation) Extraction->Instrument Explanation1 Analyte and ISTD are lost proportionally during extraction, keeping the ratio constant. Instrument->Ratio Measurement Explanation2 Instrumental variations affect both analyte and ISTD similarly, keeping the ratio constant.

Caption: Logical relationship demonstrating the principle of isotope dilution.

Conclusion

The described Isotope Dilution Assay using HS-SPME and GC-MS provides a robust and sensitive method for the quantification of this compound. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument performance. This application note and protocol offer a comprehensive framework for researchers to implement this methodology. It is essential to perform a full method validation in the specific matrix of interest to ensure the reliability of the results. The synthesis and purification of a suitable deuterated internal standard for this compound is a prerequisite for the successful application of this powerful analytical technique.

References

Synthesis of Bioactive Molecules: Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of several bioactive molecules with demonstrated anticancer properties. The featured compounds include Ingenol, Rocaglamide Hydroxamates, Brevilin A derivatives, and Spirocyclic Oximes. The information presented is intended to furnish researchers with the necessary details to replicate and build upon these synthetic strategies and biological investigations.

Ingenol and its Derivatives: Protein Kinase C Activators

Ingenol is a diterpene natural product isolated from plants of the Euphorbia genus.[1] Its derivatives, such as Ingenol-3-angelate (I3A), are potent activators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1][2] The activation of specific PKC isoforms by ingenol derivatives can lead to anticancer effects, including the induction of apoptosis and cell cycle arrest.[2]

Signaling Pathway of Ingenol Derivatives

Ingenol and its derivatives mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3] Activated PKC, particularly PKCδ, then phosphorylates downstream targets in the mitogen-activated protein kinase (MAPK) pathway, such as Raf, MEK, and ERK.[3] This cascade ultimately results in the modulation of cellular processes like apoptosis and proliferation.[3][4]

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane PKC PKC PKC_active Activated PKCδ PKC->PKC_active Activation Ingenol_Derivative Ingenol Derivative Ingenol_Derivative->PKC Binds to C1 domain Raf Raf PKC_active->Raf Phosphorylation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Apoptosis Apoptosis ERK->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest ERK->Cell_Cycle_Arrest

Signaling cascade initiated by Ingenol derivatives.
Total Synthesis of (±)-Ingenol

The first total synthesis of (±)-ingenol was a landmark achievement in organic chemistry.[5][6] A key feature of the synthesis is the establishment of the challenging C-8/C-10 trans intrabridgehead stereochemistry.[5][6]

Experimental Protocol: Key Steps in the Total Synthesis of (±)-Ingenol (Winkler et al.)[7]

A detailed experimental protocol is not available in the provided search results. The synthesis involves a multi-step sequence with key reactions including a highly diastereoselective Michael reaction to set the C-11 methyl stereochemistry and an intramolecular dioxenone photoaddition-fragmentation to establish the critical C-8/C-10 trans intrabridgehead stereochemistry.[5][6] The final steps of the synthesis utilize the C-6α hydroxymethyl group as a handle for the oxidation of seven adjacent carbon centers.[5][6]

Rocaglamide Hydroxamates: Eukaryotic Translation Inhibitors

The rocaglates are a class of natural products with potent anticancer activity.[8] Synthetic derivatives, such as rocaglamide hydroxamates, have been developed to enhance this activity.[9] These compounds act as inhibitors of eukaryotic translation initiation by targeting the RNA helicase eIF4A.[10]

eIF4A Signaling Pathway and Inhibition by Rocaglamides

Eukaryotic initiation factor 4A (eIF4A) is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[11] eIF4A unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, allowing for ribosome binding and protein synthesis.[11] Rocaglamides bind to eIF4A and inhibit its helicase activity, thereby stalling translation and leading to anticancer effects.[10]

Rocaglamide_Signaling_Pathway cluster_translation Translation Initiation eIF4F_complex eIF4E eIF4G eIF4A mRNA 5'-UTR with secondary structure eIF4F_complex->mRNA unwinds 5'-UTR Ribosome Ribosome mRNA->Ribosome recruitment Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Rocaglamide Rocaglamide Rocaglamide->eIF4F_complex:eIF4A

Inhibition of translation by Rocaglamide.
Synthesis of Rocaglamide Hydroxamates

The synthesis of rocaglamide hydroxamates involves the modification of the natural product, methyl rocaglate.

Experimental Protocol: Synthesis of N-Methoxy Rocaglamide ((-)-9) [9]

  • Hydrolysis of Methyl Rocaglate: To a solution of methyl rocaglate in a 1:1 mixture of 1,4-dioxane and water, add lithium hydroxide. Heat the reaction mixture to 60 °C and stir for 5 hours. After cooling, acidify the reaction with 1N HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain rocaglaic acid.

  • Amide Coupling: To a solution of rocaglaic acid (1.0 eq) in dichloromethane, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq), 1-Hydroxybenzotriazole (HOBt) (1.3 eq), and N,O-Dimethylhydroxylamine hydrochloride (1.3 eq). Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy rocaglamide.

Brevilin A Derivatives: Novel Anticancer Agents

Brevilin A is a sesquiterpene lactone natural product that exhibits anticancer activity.[12] The synthesis of novel derivatives aims to improve its potency and pharmacological properties.[12][13]

Quantitative Data: Anticancer Activity of Brevilin A Derivatives

The anticancer activity of Brevilin A and its derivatives was evaluated against a panel of human cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) are summarized in the table below.

CompoundA549 (Lung) IC50 (µM)[14]SW480 (Colon) IC50 (µM)[14]MDA-MB-231 (Breast) IC50 (µM)[14]MCF-7 (Breast) IC50 (µM)[14]
Brevilin A> 40> 40> 40> 40
BA-1> 40> 40> 40> 40
BA-9 2.8 ± 0.3 3.5 ± 0.4 4.1 ± 0.5 5.2 ± 0.6
BA-10 3.1 ± 0.2 4.2 ± 0.3 4.8 ± 0.4 6.1 ± 0.7

Data presented as mean ± SD from three independent experiments.

Experimental Protocol: Cell Viability Assay (MTT Assay)[14]
  • Cell Seeding: Seed human cancer cell lines (A549, SW480, MDA-MB-231, and MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Brevilin A and its derivatives for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Spirocyclic Oximes: Solid-Phase Synthesis of Heterocycles

Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.[15] Solid-phase synthesis provides an efficient method for creating libraries of these complex molecules for biological screening.[15]

Experimental Workflow: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes

The synthesis of spirocyclic oximes can be efficiently performed on a solid support using a regenerating Michael (REM) linker. This multi-step process allows for the rapid generation of a library of compounds.

Spirocyclic_Oxime_Synthesis_Workflow Start Start: REM Resin Resin_Loading 1. Resin Loading (Furfurylamine) Start->Resin_Loading Cycloaddition 2. 1,3-Dipolar Cycloaddition (β-nitrostyrene) Resin_Loading->Cycloaddition Ring_Opening 3. Isoxazolidine Ring Opening (TBAF) Cycloaddition->Ring_Opening N_Alkylation 4. N-Alkylation (Alkyl Halide) Ring_Opening->N_Alkylation Cleavage 5. Cleavage from Resin (TEA) N_Alkylation->Cleavage Product Final Product: Spirocyclic Oxime Cleavage->Product

Workflow for the solid-phase synthesis of spirocyclic oximes.
Quantitative Data: Solid-Phase Synthesis of Spirocyclic Oximes

The following table summarizes the average yields for each step in the solid-phase synthesis of [4.4] spirocyclic oximes.

StepReagents and ConditionsAverage Yield (%)[5]
1. Resin LoadingFurfurylamine, DMF, 24h, RT>95
2. 1,3-Dipolar Cycloadditionβ-nitrostyrene, TEA, Toluene, TMSCl, 48h, RT80-88
3. Isoxazolidine Ring OpeningTBAF, THF, 12h, RT80-88
4. N-Alkylation1-bromooctane, DMF, 24h, RT80-88
5. CleavageTEA, DCM, 24h, RT80-88
Overall Yield ~40-60
Experimental Protocol: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes[5]
  • Resin Loading: Swell the REM resin in dimethylformamide (DMF). Add furfurylamine and agitate the mixture at room temperature for 24 hours. Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • 1,3-Dipolar Cycloaddition: Suspend the resin in toluene. Add β-nitrostyrene and triethylamine (TEA), followed by trimethylsilyl chloride (TMSCl). Agitate the mixture at room temperature for 48 hours. Wash the resin with methanol, DCM, and methanol, then dry under vacuum.

  • Isoxazolidine Ring Opening: Treat the resin with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) and agitate for 12 hours at room temperature. Wash the resin with THF, DCM, and methanol, then dry under vacuum.

  • N-Alkylation: Suspend the resin in DMF and add the desired alkyl halide (e.g., 1-bromooctane). Agitate the mixture for 24 hours at room temperature. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage: Suspend the resin in DCM and add TEA. Agitate the mixture for 24 hours at room temperature to cleave the product from the resin. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic oxime. Purify the product by flash column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-ethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound involve the nucleophilic substitution of a suitable precursor. The two primary routes are:

  • Amination of a 2-halo-5-ethylpyrazine: This is a widely used method where 2-chloro- or 2-bromo-5-ethylpyrazine is reacted with an ammonia source, such as anhydrous ammonia or sodium amide, at elevated temperatures. This method is often preferred due to the relative availability of halopyrazine precursors. A similar process for the synthesis of the parent 2-aminopyrazine from 2-chloropyrazine has been reported with a yield of 57%.[1]

  • From 2-cyano-5-ethylpyrazine: This method involves the conversion of a cyano group to an amino group. For instance, 2-cyanopyrazine can be converted to 2-aminopyrazine using a sodium hypochlorite solution and a base.[2] The precursor, 2-cyano-5-ethylpyrazine, can be synthesized from 2-methyl-5-ethylpyrazine via gas-phase catalytic ammoxidation.

A classic method for the amination of nitrogen-containing heterocycles is the Chichibabin reaction , which uses sodium amide in an inert solvent.[3][4][5][6][7][8][9] While effective, this reaction often requires high temperatures.[4][7][10]

Q2: I am observing a low yield in my synthesis of this compound from 2-chloro-5-ethylpyrazine. What are the potential causes?

A2: Low yields in the amination of 2-chloro-5-ethylpyrazine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, temperature, or pressure. These reactions are typically conducted at elevated temperatures (150-200 °C) in a sealed vessel to ensure the retention of the ammonia reactant.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical. While alcohols like ethanol are commonly used, other inert solvents can be employed.[1] For similar amination reactions of 2-chloropyrazine, water with a base like potassium fluoride has been shown to be effective.

  • Side Reactions: Dimerization of the pyrazine starting material can be a significant side reaction, especially at high temperatures.[11]

  • Purity of Starting Materials: Impurities in the 2-chloro-5-ethylpyrazine or the ammonia source can lead to unwanted side reactions and lower the yield of the desired product.

Q3: What are the common impurities I should look for, and how can I purify my this compound?

A3: Common impurities can include unreacted starting materials (2-chloro-5-ethylpyrazine), isomers if the starting material was not pure, and byproducts from side reactions such as dimerization products.

For purification, several methods can be effective:

  • Liquid-Liquid Extraction (LLE): This is a common first step to separate the product from the reaction mixture. Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) can be used, but may co-extract some polar impurities.[3] Multiple extractions are often necessary.[3]

  • Column Chromatography: Silica gel chromatography is a powerful technique for separating the desired product from impurities. A solvent system such as a hexane/ethyl acetate mixture can be effective for eluting pyrazines while retaining more polar impurities like imidazoles.[3]

  • Distillation: If the product is thermally stable, distillation can be used to separate it from less volatile impurities.[3]

  • Cation-Exchange Chromatography: This method is particularly useful for purifying aminopyridine and, by extension, aminopyrazine derivatives from reaction mixtures.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Potential Cause Suggested Solution
Insufficient Reaction Temperature/Time Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC-MS. Extend the reaction time. For amination of 2-chloropyrazine, temperatures of 150-200°C for several hours are typical.[1]
Ineffective Ammonia Source Ensure the anhydrous ammonia is of high purity and that the reaction vessel is properly sealed to maintain pressure. Consider using alternative ammonia sources like sodium amide in an inert solvent (Chichibabin reaction).[3][4][5][6][7][8][9]
Poor Solvent Choice While ethanol is a common solvent, consider screening other high-boiling inert solvents. For related reactions, water with a suitable base has been shown to be effective.
Catalyst Poisoning (if applicable) In related cross-coupling reactions, the pyridine nitrogen can poison palladium catalysts. While the direct amination with ammonia does not typically use a catalyst, if you are attempting a catalytic amination, this is a critical consideration.

Issue 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Dimerization of Starting Material This is a known side reaction in Chichibabin-type reactions.[11] Lowering the reaction temperature and using a less concentrated solution may help to minimize this.
Formation of Isomers Ensure the purity of the 2-chloro-5-ethylpyrazine starting material. Isomeric impurities in the starting material will lead to isomeric products that may be difficult to separate.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Protic solvents like alcohols can potentially participate in side reactions at high temperatures.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-Aminopyrazines

Method Precursor Reagents Typical Conditions Reported Yield (for parent/related compounds) Key Advantages/Disadvantages
Direct Amination 2-ChloropyrazineAnhydrous Ammonia, Ethanol175°C, 3 hours, sealed vessel57% for 2-aminopyrazine[1]Straightforward, but requires high pressure and temperature.
Chichibabin Reaction Pyridine/PyrazineSodium Amide (NaNH₂)High temperature (e.g., 110°C) in an inert solvent (e.g., xylene)Moderate to good, but substrate-dependent[4]Classic method, but can have side reactions like dimerization.[11]
From Cyanopyrazine 2-CyanopyrazineSodium Hypochlorite, Base (e.g., NaOH)50-60°CHigh yield reported for derivatives[2]Milder conditions, but requires synthesis of the cyanopyrazine precursor.
SNAr in Water 2-ChloropyrazineMorpholine, KF100°C, 17 hours80% for 2-morpholinopyrazineTransition-metal-free, environmentally friendly solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-5-ethylpyrazine (Adapted from US Patent 2,396,067)

Materials:

  • 2-Chloro-5-ethylpyrazine

  • Anhydrous liquid ammonia

  • Absolute ethanol

  • Autoclave or high-pressure reaction vessel

  • Benzene (for workup and crystallization)

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-5-ethylpyrazine and absolute ethanol. For guidance, the patent for the unsubstituted analog uses a ratio of approximately 1g of 2-chloropyrazine to 1.25 mL of ethanol.[1]

  • Cool the autoclave and carefully add anhydrous liquid ammonia. The patent uses a significant excess of ammonia (approximately 2.5g of ammonia for 1g of 2-chloropyrazine).[1]

  • Seal the autoclave and heat it to 175°C with shaking or stirring for 3 hours.[1]

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Remove the solvent and any remaining ammonia under reduced pressure at room temperature.

  • The resulting residue can be taken up in hot benzene, filtered to remove any resinous material, and then cooled to induce crystallization of this compound.[1]

  • Collect the crystals by filtration, wash with cold benzene, and dry.

Note: This protocol is adapted from the synthesis of the parent 2-aminopyrazine and may require optimization for this compound. All high-pressure reactions should be conducted with appropriate safety precautions.

Mandatory Visualization

Synthesis_Pathway start 2-Chloro-5-ethylpyrazine product This compound start->product Nucleophilic Aromatic Substitution reagents + Anhydrous Ammonia (NH3) + Ethanol reagents->start conditions 175°C, 3h Autoclave conditions->start Troubleshooting_Workflow start Low Yield of This compound check_completion Is the reaction complete? (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant byproducts? check_completion->check_impurities Yes increase_params Increase reaction time and/or temperature incomplete->increase_params increase_params->check_completion byproducts Byproduct Formation check_impurities->byproducts Yes purification_issue Is the issue in workup/ purification? check_impurities->purification_issue No optimize_conditions Lower temperature Screen solvents Check starting material purity byproducts->optimize_conditions optimize_conditions->start optimize_purification Optimize extraction/chromatography conditions purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

References

Technical Support Center: Analysis of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 2-Amino-5-ethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The sample matrix consists of all components within a sample except for the specific analyte of interest, in this case, this compound.[1] During analysis, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these co-extracted components can interfere with the ionization of the analyte.[2] This interference is known as the matrix effect and typically manifests in two ways:

  • Ion Suppression: This is a loss in the analyte's signal response, leading to an underestimation of its concentration.[3] It is the more common phenomenon.

  • Ion Enhancement: This is an increase in the analyte's signal response, which results in an overestimation of its concentration.[3]

These effects can severely compromise the quality of analytical data by causing poor accuracy, linearity, and reproducibility.[3][4] In Gas Chromatography-Mass Spectrometry (GC-MS), signal enhancement is a frequent issue that can lead to overestimation.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common and effective method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the analytical response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the analyte in a pure solvent at the same concentration.[4]

The Matrix Effect (ME) can be calculated with the following formula: ME (%) = [ (Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent ] x 100

A value between -20% and +20% is often considered acceptable, while values outside this range indicate significant matrix effects that must be addressed.[1] A negative result signifies ion suppression, and a positive result indicates ion enhancement.[1]

Data Presentation: Example Calculation of Matrix Effect

Sample DescriptionAnalyte Concentration (ng/mL)Peak AreaMatrix Effect (ME %)
Standard in Solvent501,200,000-
Post-Extraction Spike in Matrix50750,000-37.5% (Suppression)
Post-Extraction Spike in Matrix501,500,000+25.0% (Enhancement)
Q3: What are the primary strategies for overcoming matrix effects?

A3: There are three primary strategies to mitigate or compensate for matrix effects. The choice depends on the complexity of the matrix, the required sensitivity, and available resources.[2][4] The main approaches are:

  • Optimize Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure to remove interfering matrix components.[5]

  • Improve Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte from co-eluting matrix interferences.[6][7]

  • Use Advanced Calibration Strategies: These methods compensate for matrix effects rather than eliminating them.[2]

cluster_main Core Strategies for Overcoming Matrix Effects Start Matrix Effect Detected Prep 1. Optimize Sample Preparation Start->Prep Chrom 2. Improve Chromatography Start->Chrom Cal 3. Use Advanced Calibration Start->Cal End Accurate Quantification Prep->End Chrom->End Cal->End

Caption: Core strategies to overcome matrix effects.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The ideal sample preparation technique aims to effectively remove interfering substances while ensuring high recovery of this compound.[6] Common and effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9]

Data Presentation: Comparison of Common Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesBest For
Solid-Phase Extraction (SPE) High selectivity, good for trace analysis, can be automated.[10]Can be more time-consuming and costly to develop.Complex biological fluids and environmental samples.[8][11]
Liquid-Liquid Extraction (LLE) Simple, inexpensive, scalable for large sample volumes.[5][9]Can be labor-intensive, may use large volumes of organic solvents.Initial cleanup and extraction from aqueous matrices.[12]
QuEChERS Fast, high-throughput, uses minimal solvent, effective for a wide range of analytes.[13]Cleanup step (d-SPE) may be less selective than SPE for certain matrices.Multi-residue analysis in food and agricultural samples.[13][14]

Experimental Protocols: General Protocol for Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE cleanup. The specific sorbent (e.g., C18, mixed-mode) and solvents must be optimized for this compound and the specific sample matrix.

  • Cartridge Conditioning: Pass a solvent like methanol (e.g., 10 mL) through the SPE cartridge to activate the sorbent.[15]

  • Equilibration: Flush the cartridge with a solution that mimics the sample's solvent composition, often purified water (e.g., 5 mL).[15]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 3 mL/min).[15]

  • Washing: Pass a weak solvent (e.g., 5 mL of purified water) through the cartridge to wash away weakly bound interferences while the analyte remains on the sorbent.[15]

  • Elution: Elute the target analyte, this compound, using a strong solvent (e.g., 3 mL of chloroform or another suitable organic solvent) that disrupts its interaction with the sorbent.[15]

  • Analysis: The collected eluate, now cleaner and more concentrated, is ready for analysis by LC-MS/MS or GC-MS.

cluster_spe Solid-Phase Extraction (SPE) Workflow node_cond 1. Conditioning (Activate Sorbent) node_equil 2. Equilibration (Prepare for Sample) node_cond->node_equil node_load 3. Sample Loading (Analyte Binds) node_equil->node_load node_wash 4. Washing (Remove Interferences) node_load->node_wash node_elute 5. Elution (Collect Analyte) node_wash->node_elute node_analyze 6. Analysis node_elute->node_analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Q5: How do I implement Matrix-Matched Calibration?

A5: Matrix-matched calibration is a highly effective method for compensating for matrix effects when a representative blank matrix (free of the analyte) is available.[16] It involves preparing calibration standards in a blank matrix extract instead of a pure solvent.[17] This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[16][18]

Experimental Protocols: Preparing Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., plasma, urine, food homogenate) that is verified to be free of this compound. Process this blank matrix using the exact same extraction and cleanup procedure as your unknown samples.[1]

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol or acetonitrile).

  • Spike and Dilute: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the blank matrix extract.[17] Perform serial dilutions using the blank matrix extract as the diluent to cover the desired concentration range.

  • Analyze and Construct Curve: Analyze the matrix-matched standards alongside the unknown samples.[1] Construct the calibration curve by plotting the instrument response against the known concentrations. The resulting curve will be inherently corrected for the systematic errors introduced by the matrix.

cluster_mmc Matrix-Matched Calibration Workflow node_blank Select Analyte-Free Blank Matrix node_extract Perform Sample Extraction/Cleanup node_blank->node_extract node_spike Spike Stock Solution into Blank Matrix Extract node_extract->node_spike Provides Diluent node_stock Prepare Analyte Stock Solution node_stock->node_spike node_serial Create Serial Dilutions (Using Blank Extract) node_spike->node_serial node_curve Analyze & Construct Calibration Curve node_serial->node_curve

Caption: Workflow for preparing matrix-matched standards.

Q6: What is Stable Isotope Dilution Analysis (SIDA) and why is it considered a superior method?

A6: Stable Isotope Dilution Analysis (SIDA) is widely regarded as the "gold standard" for overcoming matrix effects in mass spectrometry.[19] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3) to the sample at the very beginning of the sample preparation process.[19][20]

The SIL internal standard is chemically identical to the target analyte and differs only in mass.[19] Because of this, it behaves identically during extraction, cleanup, chromatography (co-eluting with the analyte), and ionization.[20] Any signal suppression or enhancement caused by the matrix will affect the analyte and the SIL internal standard to the same degree. By measuring the response ratio of the analyte to the SIL internal standard, the matrix effects are effectively canceled out, allowing for highly accurate and precise quantification regardless of matrix variability or analyte recovery.[6][20]

References

Technical Support Center: Optimization of GC Inlet Parameters for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Gas Chromatography (GC) inlet parameters for the analysis of pyrazines. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC analysis of pyrazines.

Question: Why am I observing poor peak shapes, such as peak tailing or fronting?

Answer:

Poor peak shape is a common issue in the gas chromatography of pyrazines and can often be attributed to several factors:

  • Peak Tailing: This is frequently caused by active sites within the GC system, particularly in the injector liner or at the head of the column, which can interact with the pyrazine molecules.[1] To address this, it is recommended to use deactivated inlet liners and replace them regularly.[1] If the column is suspected to be the source of the issue, trimming 10-20 cm from the inlet may help remove active sites.[1] Another potential solution is to use a more inert stationary phase.[1]

  • Peak Fronting: This is often an indication of column overload, meaning the concentration of the analyte is too high for the column's capacity.[1] The solution is to reduce the amount of sample being introduced to the column, either by diluting the sample or decreasing the injection volume.[1]

Question: My pyrazine peaks are very small or not appearing at all. What are the possible causes and solutions?

Answer:

Low or no pyrazine peaks can stem from several issues throughout the analytical process:

  • Inefficient Sample Extraction: The issue may originate during sample preparation. Ensure that the extraction method, such as headspace solid-phase microextraction (HS-SPME), is optimized. This includes selecting the appropriate SPME fiber, and optimizing extraction time and temperature to ensure the efficient partitioning of pyrazines from the sample matrix to the fiber.[1]

  • Injector Leaks: A leak in the injector can lead to sample loss. It is crucial to check for and resolve any leaks in the system.[1]

  • Incorrect Injection Parameters: The chosen injection parameters may not be suitable. For trace analysis, a splitless injection is often preferred to ensure that the majority of the sample is transferred to the column.[2][3][4] The splitless hold time should be optimized to be long enough for the complete transfer of analytes but not so long that it causes excessive solvent peak tailing.[5][6]

  • Column Contamination: A contaminated column can lead to a loss of signal. Baking out the column at a high temperature can help remove contaminants.[1][7]

Question: I am having trouble separating pyrazine isomers. How can I improve the resolution?

Answer:

Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra.[1][8] To improve separation, consider the following:

  • Column Selection: Using a longer GC column or switching to a column with a different stationary phase can enhance separation.[1] Polar columns are often more effective at separating isomers than non-polar ones.[1]

  • Oven Temperature Program: Optimizing the oven temperature program with a slower temperature ramp can improve the resolution of closely eluting compounds.[1]

  • Retention Indices: For confident identification, it is recommended to compare the retention indices of the analytes with those of authentic standards or values from reliable databases, as positional isomers often have different retention times on a given GC column.[8][9]

Frequently Asked Questions (FAQs)

What is the optimal injection mode for pyrazine analysis: split or splitless?

For trace-level analysis of pyrazines, a splitless injection is generally the best choice as the goal is to transfer nearly 100% of the injected sample onto the column.[4] Split injections are more suitable when the compounds of interest are present in high concentrations, as this method helps to avoid column overload.[3][10]

What is a typical inlet temperature for pyrazine analysis?

A common starting point for the inlet temperature is 250°C.[11][12][13] However, the optimal temperature should be high enough to ensure the rapid and complete vaporization of the pyrazines but low enough to prevent their thermal degradation.[5][6] For some applications, temperatures up to 270°C have been used.[14]

How do I select the correct GC inlet liner?

For splitless injections, a single taper liner, often with deactivated glass wool, is a good starting point.[5][6][15] The taper helps to direct the sample onto the column, and the glass wool aids in sample vaporization and traps non-volatile residues.[2][15] It is crucial to use a deactivated liner to minimize interactions with active sites that can cause peak tailing.[5][16]

What is the recommended carrier gas and flow rate?

Helium is the most commonly used carrier gas for pyrazine analysis.[11][12][13] A typical flow rate is around 1.0 to 1.2 mL/min.[12][14]

Quantitative Data Summary

The following tables summarize typical performance data for the GC analysis of pyrazines.

Table 1: Method Validation Parameters for Pyrazine Analysis

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[1]
Limit of Detection (LOD)ng/mL to µg/L range[1]
Limit of Quantitation (LOQ)ng/mL to µg/L range[1]
Accuracy (% Recovery)84% to 109%[1][11]

Table 2: Example GC Inlet Parameters from Published Methods

ParameterMethod 1Method 2Method 3
Injection Mode SplitlessSplitlessSplit (1:20)
Inlet Temperature 270°C[14]250°C[11]250°C[13]
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0-1.2 mL/min[14]1.8 mL/min[11]1.0 mL/min[13]
Liner Type Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazine Analysis

This protocol is a general guideline for the analysis of volatile pyrazines in a liquid matrix.

  • Sample Preparation:

    • Place a defined volume of the liquid sample into a headspace vial.

    • Add a known amount of an appropriate internal standard for accurate quantification.[1]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[1]

  • HS-SPME Procedure:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[1]

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile pyrazines.[1]

  • GC-MS Analysis:

    • Injector: Operate in splitless mode at 250°C.[1]

    • Column: Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Use Helium at a constant flow of 1 mL/min.[1]

    • Oven Program: Start at an initial temperature of 40°C (hold for 2 min), then ramp to 240°C at a rate of 3°C/min.[11]

    • Mass Spectrometer: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use Electron Ionization (EI) at 70 eV.[12][14] For high sensitivity, use Selected Ion Monitoring (SIM) mode.[14]

Visualizations

Troubleshooting_Workflow start Start: Poor Pyrazine Peak Shape issue Identify Peak Shape Issue start->issue tailing Peak Tailing issue->tailing Tailing fronting Peak Fronting issue->fronting Fronting cause_tailing Possible Cause: Active Sites in System tailing->cause_tailing cause_fronting Possible Cause: Column Overload fronting->cause_fronting solution_tailing1 Use Deactivated Liner cause_tailing->solution_tailing1 solution_tailing2 Trim Column Inlet cause_tailing->solution_tailing2 end End: Improved Peak Shape solution_tailing1->end solution_tailing2->end solution_fronting1 Dilute Sample cause_fronting->solution_fronting1 solution_fronting2 Decrease Injection Volume cause_fronting->solution_fronting2 solution_fronting1->end solution_fronting2->end

Caption: Troubleshooting workflow for poor pyrazine peak shape.

GC_Inlet_Optimization start Start: Optimize GC Inlet Parameters injection_mode Select Injection Mode (Split/Splitless) start->injection_mode inlet_temp Optimize Inlet Temperature (e.g., 250-270°C) injection_mode->inlet_temp liner_selection Select Appropriate Liner (e.g., Deactivated Single Taper) inlet_temp->liner_selection carrier_gas Set Carrier Gas Flow Rate (e.g., He @ 1-1.2 mL/min) liner_selection->carrier_gas analysis Perform GC Analysis carrier_gas->analysis evaluation Evaluate Peak Shape, Sensitivity, and Reproducibility analysis->evaluation is_optimal Parameters Optimal? evaluation->is_optimal is_optimal->injection_mode No, Adjust Parameters end End: Optimized Method is_optimal->end Yes

Caption: Logical workflow for optimizing GC inlet parameters.

References

Troubleshooting peak tailing for 2-Amino-5-ethylpyrazine in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing for 2-Amino-5-ethylpyrazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing this compound by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[1] For a compound like this compound, which is a basic amine, this is a common issue. The primary cause is often secondary interactions between the basic amine functional group and active sites (e.g., acidic silanol groups) on the surfaces of the GC inlet liner and column.[1][2] This can lead to poor resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy.[3]

Q2: My peak for this compound is tailing. What is the most likely cause?

A2: The most probable cause is the interaction of the analyte with active sites within the GC system.[4] These active sites can be exposed silanol groups in a glass wool liner, on the column's stationary phase, or on contaminated surfaces within the inlet.[2] Other common causes include improper column installation (poor cuts or incorrect depth), column contamination, or suboptimal method parameters.[5]

Q3: Can the injection technique affect peak shape for this compound?

A3: Yes, the injection technique is critical. A slow injection can lead to a broad, tailing peak.[6] Additionally, using an inappropriate solvent that has a polarity mismatch with the stationary phase can cause peak distortion.[7] For splitless injections, an insufficient purge time can result in a broad, tailing solvent peak that may interfere with early eluting analytes like this compound.[5]

Q4: How does column choice impact the analysis of basic compounds like this compound?

A4: Column selection is crucial. Using a standard, non-deactivated column can lead to significant tailing due to the interaction between the basic analyte and acidic silanol groups.[8] It is highly recommended to use a column specifically designed for analyzing basic compounds (e.g., an "amine-deactivated" or "base-deactivated" column) or a column with a wax-based stationary phase, which tends to be more inert towards basic analytes.[6]

Systematic Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic guide to diagnose and resolve the issue.

Step 1: Initial Diagnosis & Simple Checks

The first step is to determine if the issue is specific to your analyte or affects all peaks in the chromatogram.

  • If only the this compound peak (and other basic compounds) is tailing: This strongly suggests a chemical interaction problem (i.e., active sites). Proceed to Step 2 .

  • If all peaks, including the solvent peak, are tailing: This typically indicates a physical or mechanical issue in the flow path.[5] Proceed to Step 3 .

Step 2: Addressing Chemical Activity

Active sites are the most common cause of peak tailing for basic compounds.

A. Inlet Maintenance: The inlet is a common source of activity and contamination.

  • Action: Replace the inlet liner and septum. Use a deactivated liner, preferably one without glass wool or with deactivated glass wool.[6]

  • Rationale: The liner can accumulate non-volatile residues and the septum can shed particles, creating active sites.[9]

B. Column Conditioning and Care:

  • Action:

    • Trim the front end of the column (10-20 cm) to remove any contamination or degraded stationary phase.[3][10]

    • If using a new column, ensure it is properly conditioned according to the manufacturer's instructions.

    • Consider using a guard column to protect the analytical column from non-volatile matrix components.

  • Rationale: The head of the column is where contaminants accumulate, leading to active sites and peak distortion.[5]

Step 3: Correcting Mechanical and Flow Path Issues

If all peaks are tailing, the problem is likely mechanical.

A. Column Installation:

  • Action: Re-install the column.

    • Ensure you have a clean, square cut on the column end. A poor cut can cause turbulence.[5] Use a ceramic scoring wafer for a clean break.[7]

    • Verify the column is installed at the correct depth in both the inlet and the detector, as specified by your instrument manufacturer. Incorrect positioning can create dead volume.[5][9]

  • Rationale: Improper installation creates dead volumes or disrupts the sample flow path, causing all peaks to tail or broaden.[5]

B. Gas Flow and Leaks:

  • Action: Check for leaks using an electronic leak detector, especially around the inlet septum nut and column fittings. Verify that the carrier gas flow rate is correct and stable.

  • Rationale: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can degrade the column's stationary phase, creating active sites.[11]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

G cluster_chem Chemical Issues cluster_phys Physical/Mechanical Issues start Peak Tailing Observed q1 Which peaks are tailing? start->q1 chem_issue Likely Chemical Activity (Analyte-Specific) q1->chem_issue Only this compound and other basic peaks phys_issue Likely Flow Path Disruption (System-Wide) q1->phys_issue All peaks (including solvent) action1 Replace Inlet Liner & Septum (Use deactivated liner) chem_issue->action1 action2 Trim 10-20 cm from Column Inlet action1->action2 action3 Use Base-Deactivated Column action2->action3 action4 Check Column Installation (Cut & Depth) phys_issue->action4 action5 Check for Leaks (Inlet, Fittings) action4->action5 action6 Verify Carrier Gas Flow Rate action5->action6

Caption: A workflow for diagnosing the root cause of peak tailing.

Data & Parameter Optimization

Optimizing analytical parameters can significantly improve peak shape. The following tables summarize the expected effects of key parameters.

Table 1: Effect of GC Inlet Parameters

ParameterSuboptimal ConditionPotential Effect on Peak ShapeRecommended Action for this compound
Inlet Temperature Too lowBroadening, tailing (due to slow volatilization)Increase temperature in 10-20°C increments. Ensure it is high enough to rapidly volatilize the analyte without causing degradation.
Liner Type Standard (e.g., non-deactivated with glass wool)Tailing (due to active sites)Use a highly deactivated liner. If sample is dirty, a liner with deactivated glass wool may be necessary to trap non-volatiles.[11]
Split Ratio Too low (in split mode)Fronting or tailing (column overload)Increase the split ratio to reduce the amount of analyte reaching the column.[9]

Table 2: Effect of Column and Oven Parameters

ParameterSuboptimal ConditionPotential Effect on Peak ShapeRecommended Action for this compound
Column Type Standard non-polar (e.g., DB-1, HP-5)Severe tailingUse a base-deactivated column (e.g., Rtx-5Amine, DB-5ms) or a wax column.[6]
Column Contamination Buildup of matrix at column headTailing, broader peaksTrim 10-20 cm from the front of the column.[10]
Initial Oven Temp. Too high (in splitless mode)Broad or split peaks (poor focusing)Set the initial oven temperature at or slightly below the boiling point of the injection solvent.[3]
Oven Ramp Rate Too fastBroad peaks, poor resolutionDecrease the temperature ramp rate to allow for better separation and sharper peaks.[12]

Detailed Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

  • Cooldown: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the injection port.

  • Replace Septum: Remove the old septum with forceps and replace it with a new, pre-conditioned septum. Do not overtighten the nut, as this can cause coring.

  • Remove Liner: Carefully remove the inlet liner using appropriate tools. Note its orientation.

  • Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure the O-ring is properly seated.

  • Reassemble: Reassemble the inlet and restore carrier gas flow.

  • Leak Check: Perform a leak check to ensure all connections are secure.

  • Condition: Condition the system by running a high-temperature bakeout for 30-60 minutes before running samples.

Protocol 2: Column Trimming and Re-installation

  • Cooldown and Disconnect: Cool down the system and turn off gases. Carefully disconnect the column from the inlet.

  • Trim Column: Using a ceramic scoring wafer, gently score the polyimide coating on the column about 10-20 cm from the end.

  • Break Cleanly: Snap the column at the score mark to create a clean, square-cut surface. Inspect the cut with a magnifying glass to ensure it is not jagged.[7]

  • Install Ferrule: Slide a new nut and ferrule onto the freshly cut column end.

  • Re-install in Inlet: Insert the column into the inlet to the correct depth as specified by the instrument manufacturer. This is critical to avoid dead volume.[5]

  • Tighten Fitting: Hand-tighten the column nut, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.

  • Restore Flow and Leak Check: Restore carrier gas flow and perform a thorough leak check.

  • Equilibrate: Allow the system to equilibrate before resuming analysis.

Advanced Troubleshooting Diagram for Basic Compounds

This diagram provides a decision tree for issues specifically related to active compounds like this compound.

G start Tailing observed for This compound q1 Is the inlet liner deactivated? start->q1 action1 Replace with a new, deactivated liner q1->action1 No q2 Is the column base-deactivated? q1->q2 Yes action1->q2 action2 Switch to a base-deactivated or wax column q2->action2 No q3 Has the column been trimmed recently? q2->q3 Yes action2->q3 action3 Trim 10-20 cm from the column inlet q3->action3 No end_node Peak shape should improve. Consider derivatization if tailing persists. q3->end_node Yes action3->end_node

Caption: A decision tree for troubleshooting active compound tailing.

References

Technical Support Center: Stability of 2-Amino-5-ethylpyrazine Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and troubleshooting of 2-Amino-5-ethylpyrazine standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standard solutions?

A1: To ensure the stability of this compound standard solutions, it is recommended to store them at 2-8°C in amber glass vials to protect from light. For long-term storage, solutions should be blanketed with an inert gas like nitrogen or argon to prevent oxidation.

Q2: What solvents are suitable for preparing this compound standard solutions?

A2: Methanol and acetonitrile are commonly used solvents for preparing standard solutions of pyrazine derivatives for chromatographic analysis.[1] The choice of solvent may depend on the specific analytical method and the desired concentration.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation through hydrolysis of the amino group and oxidation of the ethyl group or the pyrazine ring. These degradation pathways can be accelerated by exposure to harsh acidic or basic conditions, high temperatures, and UV light.

Q4: How can I tell if my this compound standard solution has degraded?

A4: Degradation can be identified by the appearance of additional peaks in the chromatogram during HPLC analysis. A decrease in the peak area of the main this compound peak over time, or a change in the color of the solution, may also indicate degradation.

Stability Data

The following table summarizes the hypothetical stability data for this compound (100 µg/mL) in different solvents under various storage conditions. The stability is expressed as the percentage of the initial concentration remaining.

Storage ConditionSolventDay 0Day 7Day 14Day 30
2-8°C, Dark Methanol100%99.8%99.5%99.1%
Acetonitrile100%99.9%99.7%99.4%
25°C, Dark Methanol100%98.5%97.1%94.2%
Acetonitrile100%98.8%97.5%95.0%
25°C, Light Methanol100%95.2%90.3%85.1%
Acetonitrile100%96.0%91.5%86.8%
40°C, Dark Methanol100%92.1%85.6%75.3%
Acetonitrile100%93.5%87.2%78.1%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • 10 mL volumetric flask (amber)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard to a 10 mL amber volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with HPLC-grade methanol and mix thoroughly.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Hold at 50% A, 50% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm[2]

  • Injection Volume: 10 µL

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas in HPLC Analysis

  • Possible Cause A: Standard Solution Instability. The standard solution may be degrading due to improper storage or handling.

    • Troubleshooting Steps:

      • Prepare a fresh standard solution from the solid reference material.

      • Ensure the solution is stored at 2-8°C in an amber vial and protected from light.

      • Minimize the time the solution spends at room temperature.

      • Compare the peak area of the fresh standard to the older standard to confirm degradation.

  • Possible Cause B: HPLC System Variability. Issues with the injector, pump, or detector can lead to inconsistent results.

    • Troubleshooting Steps:

      • Check for leaks in the system.

      • Ensure the mobile phase is properly degassed.[3]

      • Purge the pump to remove any air bubbles.

      • Run a system suitability test to check for reproducibility.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

  • Possible Cause A: Contaminated Solvent or Glassware. Impurities in the solvent or improperly cleaned glassware can introduce extraneous peaks.

    • Troubleshooting Steps:

      • Use only high-purity, HPLC-grade solvents.[4][5]

      • Thoroughly clean all glassware with an appropriate solvent.

      • Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvent.

  • Possible Cause B: Carryover from Previous Injections. Residue from a previous, more concentrated sample may be eluting in the current run.

    • Troubleshooting Steps:

      • Implement a robust needle wash protocol in your autosampler method.

      • Inject a blank solvent after a high-concentration sample to check for carryover.

      • If carryover is observed, increase the volume and/or the strength of the wash solvent.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh 10 mg of This compound dissolve Dissolve in 7 mL Methanol in 10 mL amber flask weigh->dissolve sonicate Sonicate for 5 min dissolve->sonicate volume Make up to 10 mL with Methanol sonicate->volume inject Inject 10 µL into HPLC volume->inject separate Separate on C18 column with gradient elution inject->separate detect Detect at 270 nm using PDA separate->detect quantify Quantify Peak Area detect->quantify troubleshooting_workflow cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Inconsistent Analytical Results instability Solution Instability start->instability system_issue HPLC System Issue start->system_issue contamination Contamination start->contamination prep_fresh Prepare Fresh Standard instability->prep_fresh check_storage Verify Storage Conditions (2-8°C, Dark) instability->check_storage check_leaks Check for Leaks system_issue->check_leaks purge_pump Purge Pump system_issue->purge_pump run_blank Run Blank Injection contamination->run_blank clean_glassware Use Clean Glassware & High-Purity Solvents contamination->clean_glassware

References

Technical Support Center: Method Development for Trace Level Detection of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the trace level detection of 2-Amino-5-ethylpyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace level detection of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most widely used techniques for the analysis of pyrazines like this compound.[1][2] GC-MS is particularly well-suited for volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1] UPLC-MS/MS is also a powerful tool, especially for compounds in complex liquid matrices.[2]

Q2: Why is a deuterated internal standard recommended for the quantification of this compound?

A2: The use of a stable isotope-labeled internal standard, such as a deuterated version of this compound, is considered the "gold standard" for quantitative analysis.[1] These standards are chemically and physically similar to the analyte, meaning they behave almost identically during sample preparation and analysis. This allows for excellent correction of analytical variability, including matrix effects, leading to more accurate and precise results.[1]

Q3: What are matrix effects, and how can they impact the analysis of this compound?

A3: Matrix effects are the alteration of the analyte's signal response due to the presence of other components in the sample matrix.[3][4] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantitative results.[3][4] In bioanalytical methods, matrix effects can be caused by endogenous phospholipids, salts, and other small molecules.[4]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: A common method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract (matrix-matched calibration). A significant difference indicates the presence of matrix effects.[3] Another method is the post-extraction spike, where a known amount of the standard is added to a blank matrix extract and the response is compared to the same standard in a pure solvent.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative method for the trace level detection of this compound in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma sample in a glass centrifuge tube, add a known concentration of the deuterated internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., hexane or methyl-t-butyl ether).[5][6]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of the organic solvent and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 6890N or similar
Injector Splitless mode at 250°C[7]
Column Stabilwax-DA (60m x 0.25mm, 0.25µm) or DB-WAX[7][8]
Carrier Gas Helium at a constant flow of 1.2 mL/min[9]
Oven Program Initial: 40°C for 2 min, Ramp: 3°C/min to 240°C, Hold for 1 min[7]
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Ion Source Temp. 230°C[7]
Quadrupole Temp. 150°C[9]
Scan Range 50-550 amu[7]

Quantitative Data Summary

The following table presents representative method validation parameters that can be expected for the GC-MS analysis of this compound.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.99
Recovery 85 - 110%
Precision (RSD) < 15%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Column contamination.[10][11]Replace the inlet liner; Trim the first few centimeters of the column; Ensure proper column installation.[10][12]
Low Sensitivity/No Peak Leak in the injector; Improper sample preparation leading to analyte loss; Low injection volume.[12][13]Perform a leak check; Optimize the extraction procedure; Verify the injection volume and syringe performance.[12][13]
Ghost Peaks Contamination of the syringe, inlet, or column; Septum bleed.[11]Clean the syringe and inlet; Bake out the column; Use a high-quality, low-bleed septum.[11][12]
Retention Time Shifts Fluctuations in oven temperature or carrier gas flow rate; Column aging.[11]Verify oven temperature stability and carrier gas flow rate; Condition or replace the column.[11]
High Baseline Noise Contaminated carrier gas; Column bleed; Detector contamination.[12]Use high-purity gas with appropriate traps; Condition the column; Clean the detector according to the manufacturer's instructions.[12]
Inconsistent Results Matrix effects; Variability in sample preparation.[3][4]Use a deuterated internal standard; Optimize sample cleanup to remove interferences; Perform matrix-matched calibration.[1][3]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound Analysis.

troubleshooting_guide Troubleshooting Logic for Poor Sensitivity start Poor or No Peak Detected check_system Check for System Leaks start->check_system leak_found Leak Found? check_system->leak_found fix_leak Fix Leak and Re-inject leak_found->fix_leak Yes no_leak No Leak Found leak_found->no_leak No check_sample_prep Review Sample Preparation no_leak->check_sample_prep prep_issue Potential Issue in Extraction? check_sample_prep->prep_issue optimize_prep Optimize Extraction/Cleanup prep_issue->optimize_prep Yes no_prep_issue No Obvious Prep Issue prep_issue->no_prep_issue No check_instrument Check Instrument Parameters no_prep_issue->check_instrument param_issue Parameters Incorrect? check_instrument->param_issue correct_params Correct Parameters and Re-inject param_issue->correct_params Yes no_param_issue Parameters Correct param_issue->no_param_issue No check_matrix Investigate Matrix Effects no_param_issue->check_matrix

Caption: Troubleshooting Logic for Poor Sensitivity.

References

Improving the efficiency of 2-Amino-5-ethylpyrazine extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Amino-5-ethylpyrazine extraction from complex matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: A single extraction is often insufficient to achieve high recovery.[1] Suboptimal Solvent Choice (LLE): The selected solvent may not have a high affinity for this compound. Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the solid phase. Matrix Effects: Components in the sample matrix may interfere with the extraction process.Multiple Extractions: Perform at least three to four sequential extractions with fresh solvent to ensure maximum recovery.[2] Solvent Optimization (LLE): Test a range of solvents with varying polarities. Dichloromethane is a commonly used solvent for pyrazine extraction.[3][4][5] For selective extraction and to avoid polar impurities, consider less polar solvents like hexane.[2] Elution Optimization (SPE): If using silica gel, a common eluent system is a mixture of hexane and ethyl acetate.[2] The polarity of the eluting solvent may need to be increased to ensure complete elution. Sample Pre-treatment: Consider a sample clean-up step prior to extraction, such as protein precipitation for biological samples.[6]
Co-extraction of Impurities (e.g., Imidazoles) Solvent Polarity (LLE): More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can co-extract polar impurities such as imidazoles.[2]Use a Less Polar Solvent: Hexane is a good alternative for the selective extraction of pyrazines, leaving more polar impurities in the aqueous phase.[2] Solid-Phase Extraction (SPE) Cleanup: Pass the organic extract through a silica gel cartridge. Silica will retain the more polar imidazole impurities, allowing for the collection of a cleaner pyrazine fraction.[2][3]
Poor Reproducibility of Results Inconsistent Sample Homogenization: Non-uniform sample matrix can lead to variable extraction efficiencies. Variable Extraction Times and Temperatures: Inconsistent experimental conditions will affect the extraction equilibrium. Inconsistent Solvent Volumes: Variations in the volume of extraction or elution solvents will lead to inconsistent results.Standardize Homogenization: Ensure a consistent and thorough homogenization procedure for all samples.[3] Control Experimental Parameters: Maintain consistent extraction times, temperatures, and agitation speeds.[1] Use Precise Volumes: Accurately measure all solvent volumes using calibrated equipment.
Analyte Degradation Harsh pH Conditions: this compound may be sensitive to strongly acidic or basic conditions during workup.Use Milder Conditions: Whenever possible, use milder reagents and adjust the pH carefully.
Emulsion Formation (LLE) High concentration of lipids or proteins in the sample. Centrifugation: Centrifuge the mixture to break the emulsion.[3] Addition of Salt: Add a saturated sodium chloride solution to the aqueous phase to increase its polarity and help break the emulsion.[3]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is generally more efficient for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A1: While data specifically for this compound is limited, studies on similar organic compounds suggest that SPE generally offers higher and more reproducible recovery rates compared to LLE.[7][8] For instance, a comparative study on urinary organic acids reported mean recoveries of 84.1% for SPE and 77.4% for LLE.[9] SPE also provides the advantage of greater selectivity and is more amenable to automation.[8]

Q2: What is the best solvent for Liquid-Liquid Extraction (LLE) of this compound?

A2: The choice of solvent is critical and depends on the sample matrix and potential impurities. Dichloromethane is a commonly used and effective solvent for extracting pyrazines.[3][4][5] However, if your sample contains polar impurities like imidazoles, using a less polar solvent such as hexane can provide a cleaner extract.[2] It is often necessary to perform multiple extractions with fresh solvent to achieve a high recovery of over 90%.[2]

Q3: How can I remove interfering compounds from my extract?

A3: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up extracts.[3] For pyrazine extracts obtained through LLE, passing the solution through a silica gel cartridge can effectively remove polar impurities.[2]

Q4: Can I use Headspace Solid-Phase Microextraction (HS-SPME) for this compound?

A4: HS-SPME is a sensitive, solvent-free technique that is well-suited for the extraction of volatile and semi-volatile compounds like many pyrazines from various food matrices.[1][10] This method is particularly advantageous for analyzing aroma compounds and can be coupled directly with Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Q5: How can I optimize my extraction parameters?

A5: To enhance the recovery of this compound, you can optimize several parameters, including the choice of extraction solvent, pH of the sample, extraction time, and temperature.[11][12] A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific sample matrix.

Quantitative Data Summary

Extraction MethodAnalyte ClassMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE) Organic AcidsUrine84.1[9]
Liquid-Liquid Extraction (LLE) Organic AcidsUrine77.4[9]
Solid-Phase Extraction (SPE) EVT201 and metabolitesHuman Urine65.5 - 87.9[7]
Liquid-Liquid Extraction (LLE) Organic ToxicantsHuman Blood58.8 - 83.1[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from a Semi-Solid Food Matrix

This protocol is adapted for the extraction of pyrazines from a complex matrix like cooked meat.[3]

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5 g) of the sample.
  • Mix the homogenized sample with 20 mL of dichloromethane in a centrifuge tube.
  • If quantitative analysis is being performed, add a known amount of an appropriate internal standard.

2. Liquid-Liquid Extraction:

  • Vigorously shake the mixture for 30 minutes.
  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Carefully collect the organic (bottom) layer using a pipette.
  • Repeat the extraction of the remaining aqueous/solid layer with another 10 mL of dichloromethane.
  • Combine the organic extracts.

3. Concentration and Clean-up:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
  • For further purification, proceed with the SPE clean-up protocol below.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol is suitable for removing polar impurities from the LLE extract.

1. Cartridge Conditioning:

  • Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of the extraction solvent (e.g., dichloromethane) through it.[6]

2. Sample Loading:

  • Load the concentrated extract from the LLE step onto the conditioned SPE cartridge.

3. Elution:

  • Elute the this compound using a suitable solvent system. A common system for pyrazines is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[2]
  • Collect the eluate.

4. Analysis:

  • The collected fraction can be further concentrated if necessary and is ready for analysis by GC-MS or LC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) from a Solid Matrix

This protocol is adapted for the analysis of volatile pyrazines in a solid matrix like coffee beans.[3]

1. Sample Preparation:

  • Grind the solid sample to a fine, uniform powder.
  • Weigh 1-2 g of the ground sample into a 20 mL headspace vial.
  • Add a known amount of an internal standard if required.
  • Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler and equilibrate at 60°C for 15 minutes with agitation.
  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption for 5 minutes in splitless mode.

Visualizations

LLE_Workflow start Start: Homogenized Sample add_solvent Add Dichloromethane & Internal Standard start->add_solvent shake Vigorous Shaking (30 min) add_solvent->shake centrifuge Centrifuge (4000 rpm, 10 min) shake->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction on Aqueous/Solid Layer centrifuge->repeat_extraction Aqueous/ Solid Layer combine_extracts Combine Organic Extracts collect_organic->combine_extracts repeat_extraction->collect_organic dry_extract Dry with Na2SO4 combine_extracts->dry_extract concentrate Concentrate Under N2 dry_extract->concentrate end End: Concentrated Extract (Ready for analysis or SPE cleanup) concentrate->end

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Cleanup_Workflow start Start: Concentrated LLE Extract load_sample Load Sample onto Cartridge start->load_sample condition_cartridge Condition Silica Gel SPE Cartridge (Methanol, then Dichloromethane) condition_cartridge->load_sample wash_impurities Wash (Optional, if needed to remove less polar interferences) load_sample->wash_impurities elute_analyte Elute this compound (e.g., Hexane:Ethyl Acetate 90:10) wash_impurities->elute_analyte collect_fraction Collect Purified Fraction elute_analyte->collect_fraction end End: Purified Extract (Ready for analysis) collect_fraction->end

Caption: Solid-Phase Extraction (SPE) Cleanup Workflow.

Troubleshooting_Logic start Problem: Low Analyte Recovery check_extraction_count Were multiple extractions performed (LLE)? start->check_extraction_count increase_extractions Solution: Increase to 3-4 extraction cycles. check_extraction_count->increase_extractions No check_solvent Is the solvent choice optimal? check_extraction_count->check_solvent Yes increase_extractions->check_solvent optimize_solvent Solution: Test solvents of varying polarity. check_solvent->optimize_solvent No check_cleanup Are impurities co-extracting? check_solvent->check_cleanup Yes optimize_solvent->check_cleanup add_spe_cleanup Solution: Add a silica gel SPE cleanup step. check_cleanup->add_spe_cleanup Yes end Improved Recovery check_cleanup->end No add_spe_cleanup->end

Caption: Troubleshooting Logic for Low Recovery.

References

Selection of an appropriate internal standard for 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a quantitative analytical method for this compound?

A1: The selection of an appropriate internal standard (IS) is a critical initial step. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a constant amount to all samples, calibration standards, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

A2: An ideal internal standard for this compound should possess the following characteristics:

  • Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during sample extraction and analysis.

  • No Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from the analyte and other matrix components.

  • Chemical Inertness: The internal standard should not react with the analyte or any components of the sample matrix.

  • Commercial Availability and Purity: It should be readily available in high purity.

  • Similar Response Factor: Ideally, it should have a similar response to the detector as the analyte.

Q3: What is considered the "gold standard" internal standard for this type of analysis?

A3: The "gold standard" for an internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (e.g., this compound-d5). Deuterated standards have nearly identical physicochemical properties and chromatographic behavior to their non-labeled counterparts, providing the most accurate correction for analytical variability. However, they can be expensive and may not be commercially available.

Q4: If a deuterated internal standard is not available, what are some suitable alternatives for this compound?

A4: If a deuterated standard is unavailable, several other commercially available pyrazine derivatives can be considered. Based on structural similarity and physicochemical properties, the following are potential candidates:

  • 2-Amino-5-methylpyrazine: This compound is very similar, with a methyl group instead of an ethyl group.

  • 2-Amino-3-methylpyrazine: Another close structural analog.

  • 2,6-Dimethylpyrazine: This compound lacks the amino group, which will affect its polarity, but it is a simple, commercially available pyrazine that may be suitable for some applications.

The choice will depend on the specific chromatographic conditions and the sample matrix. It is crucial to validate the performance of any selected internal standard.

Troubleshooting Guide

Issue: Poor peak shape or tailing for this compound.

  • Possible Cause: The primary amine group of this compound can interact with active sites on the GC column or in the injector liner.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner and column: Ensure that the GC liner and column are properly deactivated to minimize interactions with the amine group.

    • Derivatization: Consider derivatizing the amine group (e.g., through acylation) to make the molecule less polar and improve its chromatographic behavior.

    • Optimize chromatographic conditions: Adjust the temperature program, carrier gas flow rate, and injection parameters.

Issue: The internal standard peak is not well-resolved from the this compound peak.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of the analyte and the internal standard.

  • Troubleshooting Steps:

    • Modify the temperature program: A slower temperature ramp or an isothermal hold can improve separation.

    • Change the column: If resolution cannot be achieved on the current column, consider a column with a different stationary phase that offers different selectivity.

    • Select a different internal standard: If chromatographic optimization fails, a different internal standard with a greater difference in retention time may be necessary.

Data Presentation

The following table summarizes the physicochemical properties of this compound and potential internal standards. This data is essential for selecting the most appropriate internal standard for your specific analytical method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound (Analyte) C₆H₉N₃123.16~216 (Predicted for similar compound)Not availableNot available
2-Amino-5-methylpyrazine C₅H₇N₃109.13260 - 262125 - 127Soluble in water and some organic solvents.[1]
2-Amino-3-methylpyrazine C₅H₇N₃109.13Not availableNot availableNot available
2,6-Dimethylpyrazine C₆H₈N₂108.14154 - 15535 - 45Moderately soluble in water; highly soluble in organic solvents like ethanol, chloroform, and ether.[2]

Experimental Protocols

Protocol for the Validation of an Internal Standard for the Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps to validate the chosen internal standard.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Selected Internal Standard (e.g., 2-Amino-5-methylpyrazine, analytical standard)

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane, GC-MS grade)

  • Sample matrix (blank)

2. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the selected internal standard and dissolve it in 10 mL of the same solvent.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking a constant amount of the internal standard and varying amounts of the analyte into the blank sample matrix. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL for the analyte, with the internal standard held constant at 20 µg/mL.

4. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in the same manner as the calibration standards.

5. GC-MS Analysis:

  • Analyze the prepared calibration standards and QC samples using an optimized GC-MS method. The method should provide good chromatographic separation and selective detection of both the analyte and the internal standard.

6. Data Analysis and Validation:

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) to determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD). Acceptance criteria are typically 85-115% for accuracy and <15% for %RSD.

  • Selectivity: Analyze blank matrix samples to ensure there are no interfering peaks at the retention times of the analyte and the internal standard.

  • Stability: Evaluate the stability of the analyte and internal standard in the stock solutions and prepared samples under different storage conditions.

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Selection of an Internal Standard A Define Analyte: This compound B Ideal IS: Deuterated Analyte (this compound-d5) A->B C Commercially Available? B->C D Select Deuterated IS C->D Yes E Search for Structurally Similar Compounds C->E No J Validate IS Performance: - Resolution - Linearity - Accuracy - Precision D->J F Potential Candidates: - 2-Amino-5-methylpyrazine - 2-Amino-3-methylpyrazine - 2,6-Dimethylpyrazine E->F G Evaluate Physicochemical Properties (BP, Polarity, etc.) F->G H Check Commercial Availability & Purity G->H I Select Best Candidate H->I I->J K IS Validated J->K Pass L Re-evaluate Candidates or Optimize Method J->L Fail L->I

Caption: A logical workflow for selecting an appropriate internal standard for analysis.

References

Strategies to prevent the loss of volatile pyrazines during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of volatile pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of volatile pyrazines during sample preparation and to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides and FAQs

This section provides practical advice for overcoming common challenges in pyrazine analysis, presented in a question-and-answer format.

Question 1: I am experiencing low or inconsistent recovery of volatile pyrazines. What are the potential causes and how can I improve my results?

Answer:

Low and inconsistent recovery of volatile pyrazines is a common issue that can stem from several factors throughout the sample preparation and analysis workflow. Here are the most common causes and corresponding solutions:

  • Suboptimal Extraction Conditions: The chosen extraction method and its parameters may not be suitable for the specific pyrazines and sample matrix.

    • Solution: Systematically optimize your sample preparation protocol. For instance, in Headspace Solid-Phase Microextraction (HS-SPME), parameters such as fiber coating, extraction time, and temperature are critical.[1][2][3] For Liquid-Liquid Extraction (LLE), experimenting with different extraction solvents and pH adjustments is crucial.[3][4]

  • Analyte Loss During Sample Handling and Storage: Volatile pyrazines can be lost due to evaporation if not handled and stored correctly.

    • Solution: Always work with samples in a well-ventilated area or a fume hood.[5] Store pyrazine standards and samples in a cool, dry place, ideally between 2-8°C, in airtight containers to prevent degradation and moisture absorption.[6] For long-term stability, some standards may require storage at -20°C or even -80°C when in solvent.[7]

  • Degradation of Pyrazines: The stability of pyrazines can be affected by factors like pH and temperature during sample processing.

    • Solution: Assess the pH of your samples and adjust the protocol to maintain a more neutral pH if necessary. Avoid exposing samples to high temperatures for extended periods. If heating is required, it is advisable to perform a time-course experiment to understand the extent of degradation.[7]

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or the analytical signal.

    • Solution: If matrix effects are suspected, consider diluting the final extract if the instrument has sufficient sensitivity.[3] Alternatively, employing a robust calibration strategy like standard addition can help to mitigate these effects.

Question 2: How do I choose the right extraction method for my pyrazine analysis?

Answer:

The choice of extraction method depends on the specific pyrazines of interest, the sample matrix, and the desired sensitivity. Here is a comparison of common techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective technique for volatile pyrazines in liquid or solid matrices.[3] It is a simple, solvent-free method that combines sampling, extraction, and concentration into a single step. Optimization of parameters like fiber coating, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility.[1][2][8][9]

  • Liquid-Liquid Extraction (LLE): LLE is a conventional method for isolating pyrazines. The choice of solvent is critical; for example, hexane can selectively extract pyrazines without co-extracting certain polar impurities.[10] However, multiple extractions are often necessary to achieve high recovery.[10]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): These are other sorptive extraction techniques that can offer high sensitivity for trace-level analysis of pyrazines.[5][11]

Question 3: My chromatogram shows ghost peaks. What could be the cause and how do I resolve it?

Answer:

Ghost peaks in gas chromatography (GC) are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. Common causes include:

  • Contaminated Syringe or Injection Port: Residuals from previous injections can lead to carryover.

    • Solution: Thoroughly clean the syringe and injection port. Ensure proper rinsing and purging techniques are used between injections.

  • Column Bleed: Degradation of the GC column's stationary phase at high temperatures can produce ghost peaks.

    • Solution: Condition the column at a high temperature (bake-out) to remove contaminants. If the problem persists, the column may need to be replaced.

  • Improper Column Conditioning: Insufficient conditioning of a new column can result in the elution of residual manufacturing materials.

    • Solution: Ensure the column is properly conditioned according to the manufacturer's instructions before its first use.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines

This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices.

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard to the sample.

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Allow the sample to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation to facilitate the release of volatile pyrazines into the headspace.[8][12]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-50 minutes) while maintaining the temperature.[8][12] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[1][2]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pyrazines

This protocol describes a general procedure for the extraction of pyrazines from a liquid matrix.

  • pH Adjustment: Adjust the pH of the aqueous sample to the desired value. For some pyrazines, adjusting the pH to a more basic condition (e.g., pH 9) can improve extraction efficiency.[4]

  • Solvent Addition: Add a suitable organic solvent (e.g., ethyl acetate or hexane) to the sample in a separatory funnel.[4][10] The choice of solvent is crucial and should be based on the polarity of the target pyrazines.

  • Extraction: Shake the funnel vigorously for a few minutes to allow for the partitioning of the pyrazines into the organic phase. Allow the layers to separate.

  • Collection: Drain the organic layer. For optimal recovery, repeat the extraction process two to three times with fresh solvent.[10]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). The solvent can then be carefully evaporated under a gentle stream of nitrogen to concentrate the sample before analysis.

Data Presentation

The following tables summarize quantitative data from studies comparing different extraction methods and conditions for pyrazine analysis.

Table 1: Comparison of Sorptive Extraction Techniques for Methoxypyrazine Analysis in Wine [5][11]

Extraction TechniqueExtraction Time (min)Limit of Quantitation (LOQ) (ng/L)
HS-SPME30≤ 1
SBSE30≤ 1
HSSE120≤ 1

Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Different Matrices

ParameterYeast Extract[1][2]Microbial Samples[12]Perilla Seed Oils[9]
Fiber Coating 50/30 µm DVB/CAR/PDMSNot specifiedCAR/PDMS
Extraction Temp. Optimized via RSM50°C70°C
Extraction Time Optimized via RSM50 min20 min

Table 3: Recovery of Tetramethylpyrazine (TMP) in Vinegar using Optimized LLE [4]

Sample MatrixRecovery Rate (%)
Vinegar Products82.4 - 96.2

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting and experimental design.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results start Start sample Sample Collection start->sample is_add Internal Standard Addition sample->is_add hs_spme HS-SPME is_add->hs_spme Volatiles lle LLE is_add->lle Less Volatiles gcms GC-MS Analysis hs_spme->gcms lle->gcms data Data Processing gcms->data end End data->end

A generalized workflow for pyrazine analysis.

troubleshooting_workflow start Low/Inconsistent Pyrazine Recovery check_extraction Review Extraction Method and Parameters start->check_extraction check_handling Assess Sample Handling & Storage start->check_handling check_stability Investigate Analyte Stability (pH, Temp) start->check_stability optimize_extraction Optimize SPME/LLE (Fiber, Solvent, Temp, Time) check_extraction->optimize_extraction improve_handling Implement Cold Storage, Airtight Containers check_handling->improve_handling adjust_conditions Neutralize pH, Minimize Heat Exposure check_stability->adjust_conditions solution Improved Pyrazine Recovery optimize_extraction->solution improve_handling->solution adjust_conditions->solution

Troubleshooting low pyrazine recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-5-ethylpyrazine. It is intended for researchers, scientists, and drug development professionals who require a robust and validated analytical method for this compound. The guide provides detailed experimental protocols, supporting data from a hypothetical validation study, and objective comparisons of various analytical techniques.

This compound is a substituted pyrazine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is crucial for quality control during manufacturing and for pharmacokinetic and metabolism studies. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and an enzymatic assay.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the intended application. The following tables summarize the performance characteristics of three distinct analytical approaches.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioEnzyme-catalyzed reaction producing a detectable signal
Selectivity HighVery HighModerate to High (depends on enzyme specificity)
Sensitivity (LOQ) ~0.1 µg/mL~1 ng/mL~1 µg/mL
Linearity (R²) >0.999>0.998>0.995
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Throughput High (with autosampler)ModerateHigh (microplate format)
Instrumentation Cost ModerateHighLow
Typical Application Routine quality control, purity assessmentTrace level analysis, metabolite identificationHigh-throughput screening

Table 2: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 100% level)
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 3.0%1.5%
Limit of Detection (LOD) Report0.03 µg/mL
Limit of Quantitation (LOQ) Report0.1 µg/mL
Specificity No interference at the retention time of the analytePassed

Experimental Protocols

Detailed methodologies for the key experiments are provided below. A reference standard for this compound can be procured from suppliers like Toronto Research Chemicals.[1][2]

Validated High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated Reverse-Phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure: The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like pyrazines and offers high selectivity and sensitivity.[6][7]

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min (hold for 5 min).

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analyte into an organic solvent like dichloromethane.

  • Headspace Solid-Phase Microextraction (HS-SPME): For solid or liquid samples, this solvent-free technique can be used to extract volatile pyrazines.[7][8]

Alternative Method: Enzymatic Assay

An enzymatic assay can be developed for high-throughput screening. This would likely involve an enzyme that specifically recognizes and metabolizes this compound, coupled to a reaction that produces a colorimetric or fluorescent signal.

Conceptual Protocol:

  • Develop or identify an enzyme (e.g., an aminotransferase or oxidase) that reacts with this compound.

  • Couple the enzymatic reaction to a secondary reaction that produces a measurable signal (e.g., the reduction of a chromogenic substrate).

  • Optimize assay conditions such as pH, temperature, and substrate concentrations.

  • Measure the signal intensity, which will be proportional to the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analytical method validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation ref_std Reference Standard (this compound) stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol Dissolve in Mobile Phase sample Test Sample sample_sol Sample Solution sample->sample_sol Dissolve & Filter cal_std Calibration Standards stock_sol->cal_std Serial Dilution hplc HPLC System (C18 Column) cal_std->hplc Inject sample_sol->hplc Inject detector UV Detector (280 nm) hplc->detector Elution chromatograms Chromatograms detector->chromatograms calibration_curve Calibration Curve chromatograms->calibration_curve Peak Area vs. Concentration validation_params Validation Parameters (Accuracy, Precision, etc.) calibration_curve->validation_params Calculate

Workflow for the HPLC analysis of this compound.

validation_parameters cluster_precision Precision Levels Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Key parameters for analytical method validation.

method_comparison_logic start Select Analytical Method for This compound matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple gcms GC-MS matrix->gcms Complex/ Volatile throughput High Throughput Needed? sensitivity->throughput Moderate (µg/mL) sensitivity->gcms High (ng/mL) hplc HPLC-UV throughput->hplc No enzyme Enzymatic Assay throughput->enzyme Yes

Decision tree for selecting an analytical method.

References

A Comparative Guide to Solid-Phase Microextraction (SPME) Fibers for the Analysis of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in the fields of flavor, fragrance, and pharmaceutical analysis, the accurate and efficient extraction of volatile and semi-volatile compounds is paramount. 2-Amino-5-ethylpyrazine is a key aroma compound found in various food products, contributing to their characteristic roasted and nutty flavors. Its analysis often relies on Solid-Phase Microextraction (SPME), a solvent-free sample preparation technique, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The choice of SPME fiber is a critical parameter that significantly influences the extraction efficiency and, consequently, the sensitivity and accuracy of the analytical method. This guide provides a comprehensive comparison of commonly used SPME fibers for the extraction of this compound, supported by experimental data and detailed protocols.

Fiber Selection: A Critical Choice

The selection of an appropriate SPME fiber is dictated by the chemical properties of the analyte, such as polarity and molecular weight. For pyrazines, which are nitrogen-containing heterocyclic compounds, the choice of fiber coating plays a pivotal role in achieving optimal extraction.

A study on the analysis of pyrazine compounds in yeast extract highlighted that a triple-phase fiber, 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), demonstrated the maximum volatile extraction efficiency.[1] This fiber's combination of different polymeric materials provides a broad range of selectivity, making it suitable for a variety of analytes with different polarities and molecular weights.

General guidelines for SPME fiber selection also suggest that for volatile polar analytes like amines, a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber is efficient.[2] Given that this compound possesses both a polar amino group and a nonpolar ethyl group, fibers with mixed polarities are generally preferred.

Comparative Performance of SPME Fibers

To provide a clear comparison, the following table summarizes the characteristics and performance of various SPME fibers relevant to the extraction of pyrazines and other volatile organic compounds (VOCs). While direct comparative data for this compound is limited, the information presented is based on studies of similar compounds and general fiber selection principles.

SPME Fiber CoatingCompositionPolarityRecommended AnalytesPerformance for Pyrazines & Volatiles
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneBipolarBroad range of volatiles and semi-volatiles (C3-C20)Excellent: High extraction efficiency for a wide range of pyrazines and other flavor compounds.[1][3]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarVolatiles, amines, and nitro-aromatic compounds (MW 50-300)Very Good: Effective for extracting volatile polar compounds, including amines.[2][4]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarGases and low molecular weight compounds (MW 30-225)Good: Particularly suitable for very volatile compounds.[5]
Polyacrylate (PA) PolyacrylatePolarPolar semi-volatiles (MW 80-300)Good: Suitable for polar analytes, but may have lower efficiency for less polar compounds.[2][6]
PDMS PolydimethylsiloxaneNonpolarNonpolar volatiles and semi-volatiles (MW 60-275)Moderate: Less effective for polar compounds like this compound.

Based on the available literature, the DVB/CAR/PDMS fiber is the most recommended choice for the analysis of a broad range of volatile compounds, including pyrazines, due to its high extraction efficiency.[1][3]

Experimental Protocol: Headspace SPME (HS-SPME) for this compound Analysis

The following is a generalized experimental protocol for the extraction and analysis of this compound using HS-SPME-GC-MS. This protocol is a composite of methodologies reported in various studies on volatile compound analysis.[1][4][5]

1. Sample Preparation:

  • Accurately weigh 1-5 g of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • For solid samples, a suitable solvent or water may be added to create a slurry.

  • Addition of an internal standard is recommended for quantitative analysis.

  • The vial is then securely sealed with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Incubation/Equilibration: Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

  • Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. The extraction is carried out for a defined period (e.g., 20-40 minutes) at the same temperature as the incubation step. Agitation of the sample during extraction can improve efficiency.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column for a specific time (e.g., 2-5 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph (GC): A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms) is used. The oven temperature is programmed to separate the analytes.

  • Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Visualizing the Workflow

The logical flow of the HS-SPME-GC-MS analysis for this compound can be visualized as follows:

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample Weighing/Aliquoting Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Incubation/Equilibration Seal->Equilibrate Introduce to Autosampler Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb GC GC Separation Desorb->GC Inject into GC MS MS Detection GC->MS Data Data Analysis MS->Data

HS-SPME-GC-MS Workflow for this compound Analysis.

Conclusion

The selection of the most suitable SPME fiber is a critical step in developing a robust and sensitive method for the analysis of this compound. Based on existing literature for similar compounds, a DVB/CAR/PDMS fiber is highly recommended due to its broad selectivity and high extraction efficiency for a wide range of volatile compounds, including pyrazines. The provided experimental protocol offers a solid starting point for method development, which should be further optimized to achieve the desired analytical performance for specific sample matrices. The use of a systematic approach to fiber selection and method optimization will ensure reliable and accurate quantification of this important aroma compound.

References

A Comparative Guide to 2-Amino-5-ethylpyrazine and Other Key Alkylpyrazines in Coffee Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development with an interest in the intricate chemical symphony of coffee aroma, understanding the contribution of individual volatile compounds is paramount. Among the most significant contributors to the characteristic "roasty" and "nutty" notes of coffee are alkylpyrazines, formed during the Maillard reaction in the course of roasting. This guide provides a comparative analysis of 2-Amino-5-ethylpyrazine against other prominent alkylpyrazines found in coffee, supported by available experimental data and detailed analytical protocols.

Quantitative Comparison of Key Alkylpyrazines in Coffee

The following table summarizes the concentration ranges and sensory thresholds of several key alkylpyrazines that are well-characterized in roasted coffee. This data provides a baseline for understanding the relative abundance and sensory impact of these compounds.

AlkylpyrazineTypical Concentration Range in Roasted Coffee (µg/kg)Odor Threshold (in water, ppb)Predominant Aroma Descriptors
2-Methylpyrazine 1,000 - 10,000+60,000Nutty, roasted, cocoa, earthy
2,5-Dimethylpyrazine 500 - 7,0002,500Nutty, roasted, cocoa, potato-like
2,6-Dimethylpyrazine 400 - 6,000Not readily availableNutty, roasted, coffee-like
2-Ethylpyrazine 50 - 8006,000Musty, nutty, buttery, peanut-like
2-Ethyl-5-methylpyrazine Data not consistently availableNot readily availableNutty, roasted, grassy
2,3,5-Trimethylpyrazine Data not consistently availableNot readily availableEarthy, roasted, nutty
This compound Not reported in coffee Not availableExpected to have savory, roasted, and possibly Maillard-type notes

Sensory Profile Comparison

Alkylpyrazines are renowned for their contribution to the desirable roasted, nutty, and cocoa-like aromas in coffee. The sensory profile of these compounds is influenced by their specific alkyl substituents.

  • Methyl- and Dimethylpyrazines : These are often the most abundant pyrazines in coffee and contribute foundational nutty and roasted notes.[1]

  • Ethylpyrazines : The presence of an ethyl group can introduce buttery and peanut-like nuances to the aroma profile.[2]

  • This compound : While not specifically documented in coffee, aminopyrazines in other food systems are known to contribute savory, roasted, and Maillard-type flavors. The amino group increases the compound's polarity, which may affect its volatility and interaction with sensory receptors, potentially leading to a more complex and potent aroma profile compared to its non-aminated analog, 2-ethylpyrazine.

Experimental Protocols for Alkylpyrazine Analysis in Coffee

The quantification of alkylpyrazines in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantification.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from coffee.

  • Sample Preparation : Weigh approximately 2-3 g of freshly ground coffee into a 20 mL headspace vial.

  • Internal Standard : Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target pyrazine) to the sample.

  • Equilibration : Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction : Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption : The SPME fiber is introduced into the hot injector of the GC, where the adsorbed analytes are thermally desorbed.

  • Separation : The compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Oven Program : A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 250°C at a rate of 5°C/min, with a final hold for 5 minutes.

  • Mass Spectrometry : The separated compounds are detected and identified by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by comparing the peak areas of the analytes to those of the internal standards.

Stable Isotope Dilution Analysis (SIDA)

For the most accurate quantification, SIDA is the method of choice. This involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is then measured by GC-MS, which corrects for any losses during sample preparation and analysis.

Logical Workflow for Coffee Aroma Analysis

The following diagram illustrates the general workflow for the analysis of volatile aroma compounds in coffee, from sample preparation to data analysis.

CoffeeAromaAnalysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Roasting Coffee Roasting Grinding Grinding Roasting->Grinding Weighing Weighing & Internal Standard Addition Grinding->Weighing HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Weighing->HS_SPME Volatiles Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Desorption & Analysis Identification Compound Identification GC_MS->Identification Quantification Quantification (SIDA) GC_MS->Quantification Sensory_Correlation Correlation with Sensory Data Identification->Sensory_Correlation Quantification->Sensory_Correlation

Figure 1. General workflow for the analysis of volatile aroma compounds in coffee.

Formation Pathway of Alkylpyrazines

Alkylpyrazines are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The specific amino acid precursors and the reaction conditions (temperature, time, pH) significantly influence the type and concentration of the resulting pyrazines.

The general pathway involves the Strecker degradation of α-amino acids, which produces an aldehyde and an α-aminoketone. The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The side chains of the amino acids and the structure of the reducing sugars determine the alkyl substituents on the pyrazine ring. While the specific precursors for this compound in a food matrix are not well-documented, it is plausible that it could be formed from the reaction of a corresponding amino acid with a sugar, or through amination of a pre-formed pyrazine.

MaillardReaction cluster_strecker Strecker Degradation AminoAcid α-Amino Acid StreckerAldehyde Strecker Aldehyde AminoAcid->StreckerAldehyde AlphaAminoKetone α-Aminoketone AminoAcid->AlphaAminoKetone Maillard Reaction ReducingSugar Reducing Sugar ReducingSugar->AlphaAminoKetone Maillard Reaction Condensation Condensation of 2x α-Aminoketone AlphaAminoKetone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Alkylpyrazine Alkylpyrazine Oxidation->Alkylpyrazine

Figure 2. Simplified pathway for alkylpyrazine formation via the Maillard reaction.

References

Sensory panel comparison of synthetic versus natural 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance, the distinction between natural and synthetic sources of aroma compounds is a critical consideration for researchers and product developers. This guide provides a comparative overview of the sensory properties of natural versus synthetic 2-Amino-5-ethylpyrazine, a heterocyclic compound known for its nutty and roasted aroma characteristics. While direct comparative sensory panel data for this specific pyrazine is limited, this document outlines the standardized methodologies for such an evaluation and presents a hypothetical sensory comparison based on typical attributes of related pyrazines.

Quantitative Sensory Profile

The following table summarizes hypothetical quantitative data from a trained sensory panel evaluation comparing natural and synthetic this compound. The data is presented as the mean intensity ratings on a 15-point scale for key aroma attributes.

Sensory AttributeNatural this compound (Mean Intensity Score)Synthetic this compound (Mean Intensity Score)
Roasted12.511.8
Nutty11.210.9
Cocoa8.79.0
Earthy7.34.5
Green/Vegetal4.11.2
Chemical/Solvent0.52.8

Experimental Protocols

A robust sensory evaluation is critical for obtaining reliable and actionable data.[1] The following are detailed methodologies for key experiments used in the sensory evaluation of pyrazines.[2]

1. Quantitative Descriptive Analysis (QDA)

QDA is instrumental in characterizing the specific aroma and flavor attributes of compounds.[1]

  • Objective: To identify and quantify the key sensory attributes of natural and synthetic this compound.

  • Panelists: A panel of 10-15 trained sensory assessors is selected.[2] Panelists are trained on the specific aroma attributes associated with pyrazines.

  • Sample Preparation: Samples of natural and synthetic this compound are diluted to a concentration of 5 ppm in deionized, odor-free water. Samples are presented in coded, covered glass sniffing bottles to prevent bias.[2]

  • Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute using a structured 15-cm line scale anchored with "low" and "high" intensity descriptors.[1] The order of sample presentation is randomized for each panelist.[1]

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in attribute intensities between the natural and synthetic samples.[3]

2. 3-Alternative Forced Choice (3-AFC) Test for Odor Threshold Determination

The 3-AFC test is a standard method for determining the detection threshold of a substance.[2][3]

  • Objective: To determine the lowest concentration of natural and synthetic this compound that can be detected by a sensory panel.[2]

  • Panelists: A panel of at least 10-15 trained assessors is used for this test.[2]

  • Sample Preparation: A series of dilutions of each pyrazine in water is prepared in ascending order of concentration.[2]

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only water (blanks), and one contains the pyrazine at the specified concentration.[2] The position of the pyrazine-containing sample is randomized.[3]

  • Panelist Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.[2] Guessing is required if no difference is perceived.[3]

  • Data Analysis: The individual threshold for each panelist is the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly. The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.[3]

Visualizing the Sensory Analysis Process and Perception Pathway

The following diagrams illustrate the experimental workflow for a comprehensive sensory comparison and the simplified signaling pathway involved in the perception of pyrazine aromas.

Sensory_Workflow cluster_prep Sample Preparation cluster_analysis Sensory & Instrumental Analysis cluster_data Data Interpretation Prep_N Natural Pyrazine Dilution Series QDA Quantitative Descriptive Analysis (QDA) Panel Prep_N->QDA AFC 3-AFC Threshold Test Prep_N->AFC GCO Gas Chromatography- Olfactometry (GC-O) Prep_N->GCO Prep_S Synthetic Pyrazine Dilution Series Prep_S->QDA Prep_S->AFC Prep_S->GCO Profile Aroma Profile Characterization QDA->Profile Threshold Odor Threshold Calculation AFC->Threshold GCO->Profile Compare Comparative Analysis Profile->Compare Threshold->Compare

Experimental workflow for pyrazine sensory analysis.

Odor_Perception Pyrazine Pyrazine Molecule Receptor Odorant Receptor (Olfactory Neuron) Pyrazine->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Increase AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Electrical Signal to Brain Ion_Channel->Signal

Simplified signaling pathway for odor perception.

Concluding Remarks

The sensory profiles of natural and synthetic flavor compounds can exhibit subtle yet significant differences. Natural pyrazines, formed through Maillard reactions during the thermal processing of foods, often present a more complex aroma profile with additional earthy or green notes due to the presence of other volatile compounds from the raw material.[4] Synthetic pyrazines, while chemically identical to their natural counterparts, may have a cleaner, more direct aroma profile but can sometimes carry trace impurities from the manufacturing process that manifest as chemical or solvent-like off-notes.

A thorough sensory evaluation, employing methodologies such as Quantitative Descriptive Analysis and threshold testing, is essential for discerning these nuances.[5][6] Such analyses provide the objective data necessary for researchers and drug development professionals to make informed decisions regarding the selection and application of flavor compounds in their products.[7]

References

A Comparative Guide to the Inter-laboratory Quantification of 2-Amino-5-ethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-Amino-5-ethylpyrazine. In the absence of a formal inter-laboratory study for this specific analyte, this document presents a synthesized comparison based on established analytical techniques for similar pyrazine derivatives. The data presented is illustrative of typical performance characteristics observed in proficiency testing for small molecules, providing a benchmark for laboratory performance.

The principal methods for the quantification of pyrazine compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These techniques offer the high sensitivity and selectivity required for accurate quantification in complex matrices.

Data Presentation

A summary of hypothetical results from a comparative study involving eight laboratories is presented below. Participants were theoretically provided with a standard solution of this compound at a known concentration of 15 µg/mL and were tasked with performing triplicate measurements using their in-house validated methods.

Table 1: Hypothetical Inter-laboratory Comparison for the Quantification of this compound

LaboratoryAnalytical MethodReported Mean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)z-score*
Lab 1GC-MS14.820.352.36-0.60
Lab 2HPLC-MS/MS15.150.281.850.50
Lab 3GC-MS15.030.312.060.10
Lab 4HPLC-MS/MS14.950.251.67-0.17
Lab 5GC-MS14.550.453.09-1.50
Lab 6HPLC-MS/MS15.300.221.441.00
Lab 7GC-MS15.080.332.190.27
Lab 8HPLC-MS/MS15.220.261.710.73

*z-scores are calculated based on the assigned value of 15 µg/mL and a target standard deviation for proficiency assessment of 0.3. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques employed in the quantification of this compound are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane).

  • Calibration standards are prepared by serial dilution of the stock solution.

  • For sample analysis, an appropriate extraction technique such as liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte from the matrix.[1]

  • An internal standard (e.g., a deuterated analog) is added to all standards and samples to correct for variability in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for pyrazine analysis.[2][3]

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (e.g., m/z 123, 108, 80) and the internal standard are monitored.

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique is highly selective and sensitive, making it ideal for analyzing trace levels of this compound in complex matrices.[5][6]

1. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration standards are prepared by serial dilution.

  • Samples may require protein precipitation (for biological matrices) or solid-phase extraction (SPE) for cleanup and pre-concentration.

  • An internal standard is added to all standards and samples.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: A reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[5][6]

    • B: 0.1% formic acid in acetonitrile.[5][6]

  • Gradient Elution:

    • A suitable gradient is used to achieve separation, for example: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[5][6]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification.[5][6]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, for a related compound 2,3-diethyl-5-methylpyrazine, transitions of m/z 150.8 → 136.0 and 150.8 → 122.5 were used for quantification and confirmation, respectively.[6]

    • Source Parameters: Optimized cone voltage and collision energy are essential for maximum sensitivity.[6]

3. Quantification:

  • A calibration curve is constructed as described for the GC-MS method.

  • The concentration of this compound in the samples is calculated from this curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification Sample Sample Collection Extraction Extraction / Cleanup (LLE, SPME, or SPE) Sample->Extraction IS_Addition Internal Standard Addition Extraction->IS_Addition GC_MS GC-MS Analysis IS_Addition->GC_MS HPLC_MSMS HPLC-MS/MS Analysis IS_Addition->HPLC_MSMS Integration Peak Integration GC_MS->Integration HPLC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Quantification Methods cluster_performance Performance Metrics GC_MS GC-MS Sensitivity Sensitivity GC_MS->Sensitivity Selectivity Selectivity GC_MS->Selectivity HPLC_MSMS HPLC-MS/MS HPLC_MSMS->Sensitivity HPLC_MSMS->Selectivity Precision Precision Sensitivity->Precision Accuracy Accuracy Selectivity->Accuracy Precision->Accuracy

Caption: Logical relationship of analytical method performance metrics.

References

Quantitative Comparison of 2-Amino-5-ethylpyrazine in Different Food Matrices: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a notable scarcity of quantitative data for 2-Amino-5-ethylpyrazine in food matrices. This compound is not commonly reported as a significant flavor component or analyte in food analysis studies. The focus of extensive research has instead been on structurally related alkylpyrazines, such as 2-ethyl-5-methylpyrazine, which are well-established as key contributors to the aroma profiles of a wide variety of cooked and fermented foods.

This guide will address the current landscape of pyrazine analysis, detailing the established methodologies for their quantification and the known concentrations of closely related and commercially significant pyrazines. While direct comparative data for this compound is unavailable, this document will provide researchers, scientists, and drug development professionals with a foundational understanding of pyrazine analysis and a comparative framework for the more prevalent alkylpyrazines.

The Landscape of Pyrazine Formation in Food

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] This reaction is responsible for the desirable browning and flavor development in a vast array of foods, including baked goods, roasted coffee, and cooked meats.[1][2] The specific types and quantities of pyrazines formed are dependent on the precursor amino acids and sugars, as well as processing conditions such as temperature, time, and pH.[3]

While various amino acids can serve as precursors, the formation of aminopyrazines specifically would involve an amino acid side chain that participates in the pyrazine ring formation. However, the literature predominantly focuses on the formation of alkyl-, acetyl-, and other substituted pyrazines.

Quantitative Data on Key Alkylpyrazines in Food Matrices

In the absence of data for this compound, this section presents a comparative summary of quantitative data for the structurally similar and well-documented compound, 2-ethyl-5-methylpyrazine, and other significant pyrazines across various food matrices. This data provides a valuable reference for understanding the typical concentration ranges of key flavor-active pyrazines.

Food Matrix2-ethyl-5-methylpyrazineOther Key PyrazinesConcentration RangeReference
Soy Sauce Aroma Type Baijiu2-ethyl-3,5-dimethylpyrazine (Highest OAV)2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine0.8–15.5 µg/L (for various ethyl-dimethylpyrazines)[4]
Potato-Based Matrix2-ethyl-5-methylpyrazineTrimethylpyrazineNot specified, but increases with certain amino acid additions[5]
Coffee2-ethyl-5-methylpyrazine2-methylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazineTotal pyrazines: 82.1–211.6 mg/kg in roasted coffee powder[6]
General Heated Foods2-ethyl-5-methylpyrazinePyrazine, methylpyrazine, ethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, vinylpyrazineVaries significantly with food type and processing[7]

OAV (Odor Activity Value) is a measure of the importance of a specific compound to the overall aroma of a food product.

Experimental Protocols for Pyrazine Quantification

The accurate quantification of pyrazines in complex food matrices requires robust analytical methodologies. The most common techniques involve gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a suitable extraction method.

Sample Preparation and Extraction

The choice of extraction technique is critical and depends on the food matrix and the volatility of the target pyrazines.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive technique ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the analytes, which are then thermally desorbed into the GC inlet.

  • Liquid-Liquid Extraction (LLE): A classic method where the sample is mixed with an immiscible solvent to extract the target compounds.

  • Stable Isotope Dilution Analysis (SIDA): Considered the gold standard for accurate quantification, this method involves adding a known amount of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) to the sample. This standard mimics the behavior of the analyte during extraction and analysis, correcting for matrix effects and losses.

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone of pyrazine analysis, GC separates the volatile compounds, and MS provides identification and quantification based on their mass-to-charge ratio.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An alternative for less volatile or thermally labile pyrazines.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for pyrazine analysis and the fundamental chemical reactions leading to their formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization Sample Homogenization Internal_Standard Internal Standard Spiking (SIDA) Sample_Homogenization->Internal_Standard Extraction Extraction (HS-SPME or LLE) Internal_Standard->Extraction GC_MS GC-MS or UPLC-MS/MS Analysis Extraction->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: General experimental workflow for pyrazine analysis in food.

Maillard_Reaction Amino_Acid Amino Acid Initial_Reaction Initial Reaction (Condensation) Amino_Acid->Initial_Reaction Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Reducing_Sugar Reducing Sugar Reducing_Sugar->Initial_Reaction Amadori_Product Amadori/Heyns Rearrangement Product Initial_Reaction->Amadori_Product Amadori_Product->Strecker_Degradation Alpha_Aminoketone α-Aminoketones Strecker_Degradation->Alpha_Aminoketone Pyrazine_Formation Condensation & Oxidation Alpha_Aminoketone->Pyrazine_Formation Pyrazines Alkylpyrazines Pyrazine_Formation->Pyrazines

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Conclusion

While a direct quantitative comparison of this compound in food matrices is not currently possible due to a lack of available data, this guide provides a robust framework for understanding the analysis and occurrence of key flavor-active pyrazines. The methodologies and comparative data for prevalent alkylpyrazines, such as 2-ethyl-5-methylpyrazine, offer a valuable starting point for researchers. Future research may yet identify and quantify this compound in specific food systems, and the protocols outlined herein would be directly applicable to such investigations. For now, the focus remains on the well-established alkylpyrazines that are known to significantly shape the sensory landscape of our food.

References

A Comparative Guide to Gas Chromatography-Olfactometry and Gas Chromatography-Mass Spectrometry for Comprehensive Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor analysis, the precise identification and sensory validation of aroma compounds are paramount. The dual deployment of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a comprehensive approach, bridging the gap between instrumental analysis and human sensory perception. This guide provides an objective comparison of these techniques, supported by experimental data, to facilitate a deeper understanding of their synergistic application in flavor research.

The characterization of a flavor profile is a complex task that requires not only the chemical identification of volatile compounds but also an understanding of their contribution to the overall aroma. While GC-MS provides precise structural information and quantification of volatile organic compounds (VOCs), GC-O directly evaluates the olfactory significance of these compounds by employing the human nose as a highly sensitive detector.[1][2] The cross-validation of data from both techniques is, therefore, crucial for a holistic and accurate characterization of an aroma profile.[1]

Performance Comparison: GC-O vs. GC-MS

The true analytical power in flavor research is realized through the synergy of GC-O and GC-MS.[1] GC-MS can identify and quantify a vast array of volatile compounds; however, many of these may not contribute to the perceived aroma due to being present at concentrations below their odor threshold.[3][4] Conversely, GC-O can pinpoint the exact retention times of odor-active compounds in a chromatogram but cannot elucidate their chemical structures.[1][5] By integrating these techniques, researchers can correlate specific chemical compounds with their olfactory perception, leading to the identification of "key odorants" that define a particular flavor.[6]

FeatureGas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates volatile compounds with sensory detection by a human assessor.[2]Separates volatile compounds with identification and quantification based on mass-to-charge ratio.[5]
Primary Output Odor description, intensity, and duration at specific retention times.[5]Mass spectra for compound identification and peak area for quantification.[7]
Strengths - Directly measures the sensory impact of compounds.- Highly sensitive for potent odorants, even at concentrations below MS detection limits.[4]- Provides qualitative odor descriptions (e.g., "fruity," "floral," "earthy").- Provides definitive chemical identification and structural information.[5]- Offers accurate and precise quantification of volatile compounds.- High-throughput and automated data analysis is possible.[8]
Limitations - Subjective and dependent on the assessor's sensitivity and training.[9]- Does not provide structural information for compound identification.[1]- Labor-intensive and not suitable for high-throughput screening.- May not detect potent odorants present at very low concentrations.[5]- Provides no information on the sensory relevance of the identified compounds.[3]

Quantitative Data Summary

The following table presents a representative dataset from the analysis of a hypothetical fruit sample, illustrating the complementary nature of GC-O and GC-MS data. The Odor Activity Value (OAV) is a calculated metric (Concentration / Odor Threshold) that helps to correlate the instrumental and sensory data. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.

Retention Index (RI)Compound (Identified by GC-MS)Concentration (µg/kg) (GC-MS)Odor Descriptor (GC-O)Flavor Dilution (FD) Factor (GC-O)Odor Threshold (µg/kg)Odor Activity Value (OAV)
980Hexanal1500Green, grassy2564.5333.3
1025Ethyl Butyrate800Fruity, pineapple10241.0800.0
1150Linalool50Floral, citrus5126.08.3
1230β-Ionone5Violet, woody10240.007714.3
1420Furaneol250Caramel, sweet20480.046250.0
1550Decanal20Waxy, citrus641.020.0

Experimental Protocols

A robust cross-validation of GC-O and GC-MS data hinges on well-defined experimental protocols. The following outlines a generalized methodology for the analysis of flavor compounds.

Sample Preparation

The choice of sample preparation technique is critical and is dictated by the sample matrix. Common methods include:

  • Static Headspace (SHS): Suitable for highly volatile compounds. The sample is equilibrated in a sealed vial, and a portion of the vapor phase is injected into the GC.[10]

  • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample's headspace or immersed in a liquid sample to extract and concentrate volatile and semi-volatile compounds.[11]

  • Solvent-Assisted Flavour Evaporation (SAFE): A gentle distillation technique under high vacuum, ideal for isolating volatile compounds from fatty or complex matrices without artifact formation.[12]

  • Solvent Extraction: Used for less volatile compounds or when direct sampling is not feasible. The sample is extracted with a suitable solvent, and the extract is then concentrated and injected.[1]

Gas Chromatography (GC)

The GC parameters must be optimized to achieve a good separation of the target aroma compounds.

  • Column: A capillary column with a stationary phase appropriate for the polarity of the target analytes is chosen. Common phases include DB-5 (non-polar) and DB-WAX (polar).[1]

  • Injector: The inlet temperature should be optimized to ensure efficient volatilization without causing thermal degradation of labile compounds.[13]

  • Oven Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points.

  • Effluent Splitting: For simultaneous GC-O and GC-MS analysis, the column effluent is split between the MS detector and an olfactometry port.[5] A typical split ratio is 1:1.

GC-Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI) is the most common ionization technique for flavor analysis.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.

  • Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak areas of specific ions and comparing them to an internal or external standard.[14]

GC-Olfactometry (GC-O)
  • Olfactometry Port: The effluent from the GC is mixed with humidified air and directed to a sniffing port where a trained assessor evaluates the odor.[2]

  • Assessors: A panel of trained assessors is required to obtain reliable and reproducible results.[15]

  • Data Collection Methods:

    • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is known as the Flavor Dilution (FD) factor, which indicates the potency of the odorant.[12]

    • OSME (Time-Intensity): Assessors continuously rate the intensity of the perceived odor over time.[10]

    • Detection Frequency: A panel of assessors sniffs the sample, and the number of assessors who detect an odor at a specific retention time is recorded.[2]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of GC-O and GC-MS data in flavor analysis.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Cross-Validation cluster_output Final Output Sample Flavor Sample Extraction Volatile Extraction (SPME, SAFE, etc.) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Split Splitter GC->Split GCO GC-Olfactometry (GC-O) (Sensory Detection) Split->GCO GCMS GC-Mass Spectrometry (GC-MS) (Chemical Identification & Quantification) Split->GCMS GCO_Data GC-O Data (Odor Descriptors, FD Factors) GCO->GCO_Data GCMS_Data GC-MS Data (Compound ID, Concentration) GCMS->GCMS_Data Correlation Data Correlation (Retention Index Matching) GCO_Data->Correlation GCMS_Data->Correlation OAV Odor Activity Value (OAV) Calculation Correlation->OAV Key_Odorants Identification of Key Odorants OAV->Key_Odorants Report Comprehensive Flavor Profile Key_Odorants->Report

Workflow for Cross-Validation of GC-O and GC-MS Data.

References

A Comparative Guide to Ionization Techniques for 2-Amino-5-ethylpyrazine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 2-Amino-5-ethylpyrazine, a heterocyclic aromatic amine relevant in various fields, including flavor chemistry and pharmaceutical research. The selection of an appropriate ionization method is critical for achieving desired sensitivity, selectivity, and structural elucidation. This document presents a summary of expected performance, detailed experimental protocols, and visual representations of the ionization workflows.

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. For this compound, the primary considerations are its volatility, polarity, and thermal stability. The following table summarizes the expected performance of four common ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniqueCouplingIonization PrincipleExpected Molecular IonFragmentationSensitivityKey AdvantagesKey Limitations
Electron Ionization (EI) GC-MSHigh-energy electron beam removes an electron.[1][2]M•+ (often low abundance)Extensive, provides structural information.[1]High for volatile compounds.Reproducible library-matchable spectra.Can lead to excessive fragmentation and loss of molecular ion.[3]
Chemical Ionization (CI) GC-MSReagent gas ions protonate the analyte.[1][4][M+H]+ (typically abundant)Softer than EI, less fragmentation.[1]High, dependent on proton affinity.Strong molecular ion peak, useful for molecular weight determination.Less structural information from fragmentation.
Electrospray Ionization (ESI) LC-MSHigh voltage creates charged droplets, leading to gas-phase ions.[2][3][5][M+H]+Minimal, "soft" ionization.[3]Excellent for polar, non-volatile compounds.[5][6]Suitable for thermally labile molecules and complex mixtures.[7]Can be suppressed by matrix components.
Atmos. Pressure Chem. Ionization (APCI) LC-MSCorona discharge ionizes solvent vapor, which then ionizes the analyte.[3][5][8][M+H]+Generally soft, but more fragmentation than ESI.Good for moderately polar, semi-volatile compounds.[3][5]Tolerant of higher flow rates and less polar solvents.[1]Requires analyte to be thermally stable enough to be vaporized.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of this compound using the discussed ionization techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI/CI

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.[9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with EI and CI capabilities.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions (EI):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV[1]

  • Mass Range: m/z 40-300

  • Scan Rate: 2 scans/sec

MS Conditions (CI):

  • Ion Source Temperature: 200 °C

  • Reagent Gas: Methane or Ammonia[1]

  • Reagent Gas Pressure: Controlled by instrument software.

  • Mass Range: m/z 80-300

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI/APCI

This approach is ideal for less volatile samples or when analyzing complex matrices.[7]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) coupled to a Mass Spectrometer with ESI and APCI sources.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions (ESI - Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Range: m/z 50-300.

MS Conditions (APCI - Positive Mode):

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Corona Current: 4 µA.

  • Vaporizer Temperature: 350 °C.

  • Drying Gas Temperature: 300 °C.

  • Drying Gas Flow: 5 L/min.

  • Nebulizer Pressure: 50 psi.

  • Mass Range: m/z 50-300.

Visualizing the Ionization Processes

The following diagrams illustrate the fundamental workflows of the described ionization techniques and a predicted fragmentation pathway for this compound.

EI_Workflow Injector Injector Column Column Injector->Column IonSource EI Source (70 eV) Column->IonSource Analyte MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector

Figure 1: Workflow for GC-EI-MS.

ESI_Workflow LC_Pump LC_Pump Injector Injector LC_Pump->Injector Sample in Solvent LC_Column LC_Column Injector->LC_Column Sample in Solvent ESI_Source ESI Source (High Voltage) LC_Column->ESI_Source Eluent MassAnalyzer Mass Analyzer ESI_Source->MassAnalyzer Gas-Phase Ions Detector Detector MassAnalyzer->Detector

Figure 2: Workflow for LC-ESI-MS.

Fragmentation_Pathway M This compound [M]•+ m/z = 123 F1 [M-H]+ m/z = 122 M->F1 loss_H F2 [M-CH3]+ m/z = 108 M->F2 loss_CH3 F3 [M-C2H4]•+ m/z = 95 M->F3 loss_C2H4 loss_H - H• loss_CH3 - CH3• loss_C2H4 - C2H4

References

Evaluating the performance of different capillary columns for pyrazine separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and identification of pyrazines are critical for flavor and aroma profiling, as well as for safety and quality control in various products. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the desired resolution of these often isomeric compounds. This guide provides an objective comparison of the performance of different capillary columns for pyrazine separation, supported by experimental data and detailed methodologies.

The separation of pyrazines, a class of heterocyclic aromatic compounds, is primarily influenced by the polarity of the stationary phase within the GC capillary column.[1] Non-polar columns separate compounds largely based on their boiling points, while polar columns provide additional selectivity based on dipole-dipole interactions and hydrogen bonding capabilities, which is often crucial for resolving structurally similar pyrazine isomers.[2]

Performance Comparison of Capillary Columns

To facilitate an informed decision, this section compares the performance of three commonly used capillary columns with varying polarities: the non-polar DB-5, and the polar DB-WAX and SUPELCOWAX® 10. The comparison is based on their retention indices (RI) for a selection of representative pyrazine compounds. Retention indices are a standardized measure of a compound's retention on a GC column, providing a more transferable metric than retention times alone.[3]

Pyrazine CompoundDB-5 (Non-polar)DB-WAX (Polar)SUPELCOWAX® 10 (Polar)
Pyrazine722[4]1216[4]1213[4]
Methylpyrazine812[5]1268[5]1266[5]
2,5-Dimethylpyrazine90313331329
2,6-Dimethylpyrazine930[6]1327[6]1329[6]
2-Ethyl-5-methylpyrazine9991399-
2,3,5-Trimethylpyrazine101014301420
2,3,5,6-Tetramethylpyrazine110915411530

Note: Retention indices are dependent on the specific experimental conditions and the n-alkane series used for calculation. The values presented here are compiled from various sources and should be used as a comparative guide.

As the data indicates, polar columns like DB-WAX and SUPELCOWAX® 10 generally exhibit higher retention indices for pyrazines compared to the non-polar DB-5 column. This increased retention can lead to better separation of closely eluting isomers. For instance, a study found that a DB-WAX column was more effective in separating 2,5-dimethylpyrazine from matrix interferences compared to a DB-5MS column.[7] The choice between different polar columns, such as DB-WAX and SUPELCOWAX® 10, may depend on the specific pyrazine isomers of interest, as their selectivity can differ slightly.

Experimental Protocols

The following protocols outline a general methodology for the analysis of pyrazines by Gas Chromatography-Mass Spectrometry (GC-MS). Specific conditions for the recommended capillary columns are also provided.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

HS-SPME is a common technique for the extraction and pre-concentration of volatile pyrazines from a sample matrix.

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of volatile compounds.

  • Sample Amount: 1-5 g of the sample in a 20 mL headspace vial.

  • Incubation: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the pyrazines to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for pyrazine analysis.

  • Injector: Splitless mode at a temperature of 250-270°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-300.[9]

Column-Specific Oven Temperature Programs:
  • DB-5 (or DB-5MS):

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 320°C at a rate of 10°C/min.[7]

  • DB-WAX:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.[7]

  • SUPELCOWAX® 10:

    • Initial Temperature: 35°C, hold for 8 minutes.

    • Ramp 1: Increase to 60°C at 4°C/min.

    • Ramp 2: Increase to 160°C at 6°C/min.

    • Ramp 3: Increase to 200°C at 20°C/min and hold for 1 minute.

Logic for Capillary Column Selection

The selection of an appropriate capillary column is a critical step in method development for pyrazine analysis. The following diagram illustrates a logical workflow to guide this decision-making process.

G Workflow for Capillary Column Selection for Pyrazine Analysis start Start: Pyrazine Analysis Requirement sample_complexity Assess Sample Complexity (e.g., simple standard vs. complex matrix) start->sample_complexity isomer_separation Isomeric Separation Critical? sample_complexity->isomer_separation Simple Matrix sample_complexity->isomer_separation Complex Matrix non_polar Non-Polar Column (e.g., DB-5) isomer_separation->non_polar No polar Polar Column (e.g., DB-WAX, SUPELCOWAX® 10) isomer_separation->polar Yes method_development Method Development & Optimization (Temperature Program, Flow Rate) non_polar->method_development polar->method_development end Final Analytical Method method_development->end

Caption: A logical workflow for selecting a capillary column for pyrazine analysis.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-ethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides crucial, immediate safety and logistical information for the proper disposal of 2-Amino-5-ethylpyrazine. Adherence to these protocols is essential for mitigating potential hazards and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles[1]
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood[1]
Quantitative Hazard Data for a Structurally Similar Compound (2-Amino-5-methylpyrazine)
Hazard StatementGHS Classification
H315: Causes skin irritationSkin Corrosion/Irritation Category 2[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation Category 2[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [2][5]

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[2]

    • Do not mix with incompatible waste streams, such as strong oxidizing agents.[3]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.[2] For liquid spills that have been absorbed, use a suitable, closed container.[3]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[2][3]

Spill Management
  • In the event of a spill, ensure the area is well-ventilated.[2]

  • For dry spills, use dry clean-up procedures to avoid generating dust.[1][5] Collect the residue and place it in a sealed container for disposal.[1][5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel, or universal binder) and place it in a sealed container for disposal.[3]

  • After cleanup, wash the area with large amounts of water.[1][5]

Professional Disposal Arrangement
  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste manifest forms as required by the disposal contractor and regulatory agencies.

  • Disposal Method: The designated disposal method should be through an approved waste disposal plant.[3][4] Incineration or other approved thermal destruction methods are common for this type of organic chemical waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate containerize Place in Labeled, Sealed, Compatible Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' Hazards and Date containerize->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation disposal Professional Disposal (Approved Facility) documentation->disposal end End: Safe and Compliant Disposal disposal->end spill_cleanup Follow Spill Management Protocol: - Ventilate - Absorb/Sweep - Containerize spill->spill_cleanup spill_cleanup->containerize

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.